molecular formula C12H13BrN2O B120534 N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide CAS No. 156997-99-8

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B120534
CAS No.: 156997-99-8
M. Wt: 281.15 g/mol
InChI Key: VWROPIZBUMLVHL-UHFFFAOYSA-N
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Description

Product Overview N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide (CAS 156997-99-8) is a brominated indole derivative serving as a key synthetic intermediate in pharmaceutical and biochemical research. This compound features a molecular formula of C 12 H 13 BrN 2 O and a molecular weight of 281.15 g/mol [ ]. It is characterized by a predicted boiling point of 530.7±40.0 °C and a density of 1.481±0.06 g/cm 3 [ ]. For optimal stability, it is recommended to store this product under an inert gas (nitrogen or argon) at 2-8°C [ ]. Research Applications and Value This acetamide derivative is primarily utilized as a versatile building block for the synthesis of more complex bioactive molecules. Indole derivatives are of significant interest in medicinal chemistry, particularly in the development of new antibacterial agents [ ]. Research indicates that compounds based on the indole scaffold show promising activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Mycobacterium tuberculosis [ ]. Furthermore, specific indole analogues have demonstrated a powerful inhibitory activity against biofilm formation by S. aureus and Mycobacterium smegmatis , presenting a valuable approach to combating multidrug-resistant bacteria [ ]. The structural features of this compound make it a valuable precursor for exploring these and other biological activities. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals [ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. According to hazard classifications, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) [ ]. Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is required during handling.

Properties

IUPAC Name

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWROPIZBUMLVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617635
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156997-99-8
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. This document provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic route, and an exploration of the potential biological activities and associated signaling pathways based on related indole acetamide derivatives. The information is presented to support further research and development efforts involving this and similar molecular entities.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 156997-99-8
Alternate CAS 1713164-01-2
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
Purity ≥95%
Appearance Solid
Predicted Density 1.481 ± 0.06 g/cm³
Predicted Boiling Point 530.7 ± 40.0 °C
InChI Key VWROPIZBUMLVHL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

General Synthetic Workflow

The proposed synthesis involves the bromination of the indole ring at the C2 position.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Bromination cluster_2 Step 3: Purification cluster_3 Step 4: Final Product N-(2-(1H-indol-3-yl)ethyl)acetamide N-(2-(1H-indol-3-yl)ethyl)acetamide Reaction Reaction N-(2-(1H-indol-3-yl)ethyl)acetamide->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Work-up & Column Chromatography Work-up & Column Chromatography Reaction->Work-up & Column Chromatography This compound This compound Work-up & Column Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via direct bromination.

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Bromination: To the cooled solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of indole acetamide derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, antioxidant, and antihyperglycemic effects.

Anticancer Mechanisms of Indole Acetamides

Indole acetamide derivatives have been reported to induce anticancer effects through various mechanisms. A generalized signaling pathway illustrating potential mechanisms of action is depicted below. These can include the induction of apoptosis through caspase activation and the inhibition of key signaling pathways involved in cell proliferation and survival.

cluster_pathways Cellular Signaling Pathways cluster_caspases Caspase Cascade cluster_outcomes Cellular Outcomes Indole_Acetamide This compound (or related derivatives) Proliferation_Pathways Pro-Survival and Proliferation Pathways (e.g., PI3K/Akt, MAPK) Indole_Acetamide->Proliferation_Pathways Inhibition Apoptotic_Pathways Pro-Apoptotic Pathways Indole_Acetamide->Apoptotic_Pathways Activation Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathways->Cell_Cycle_Arrest Caspase8 Caspase-8 Apoptotic_Pathways->Caspase8 Caspase9 Caspase-9 Apoptotic_Pathways->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathways for the anticancer activity of indole acetamides.

Antioxidant and Anti-inflammatory Activity

Many indole derivatives are known for their antioxidant properties, acting as free radical scavengers. This activity is relevant in the context of inflammatory diseases where oxidative stress plays a significant role. The anti-inflammatory effects of related compounds have been demonstrated through the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, it holds potential for development as an anticancer, anti-inflammatory, or antioxidant agent. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further biological evaluation. Future research should focus on the detailed characterization of its biological activity and mechanism of action to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Chemical Properties of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a halogenated derivative of N-acetyltryptamine, belonging to the broader class of indole acetamides. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs to offer valuable insights for researchers. The guide also presents a plausible synthetic protocol and discusses the potential biological activities and relevant signaling pathways based on the known functions of similar indole derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point and solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃BrN₂O[1][2][3][4][5][6]
Molecular Weight 281.15 g/mol [1][2][3][4][5][6]
CAS Number 156997-99-8[1][2][3][4][5][6]
Appearance Solid[1][2]
Purity Typically ≥95%[1][2][3]
Boiling Point 530.7 ± 40.0 °CPredicted[7]
Density 1.481 ± 0.06 g/cm³Predicted[7]
Melting Point Not available-
Solubility Not available-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylacetamide side chain, and the N-H protons. The bromine atom at the C2 position will influence the chemical shifts of the neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Indole N-H~8.1Broad Singlet-Chemical shift can be solvent-dependent.
Aromatic H (C4-C7)7.0 - 7.6Multiplet-Complex multiplet pattern typical for substituted indoles.
-CH₂- (ethyl)~3.0Triplet~7Coupled to the adjacent -CH₂- group.
-CH₂- (ethyl)~3.6Quartet~7Coupled to the adjacent -CH₂- group and the amide N-H.
Amide N-H~5.8Broad Triplet~6Chemical shift and multiplicity can be solvent-dependent.
Acetyl -CH₃~2.0Singlet-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the bromine atom is expected to cause a downfield shift for the C2 carbon and influence the shifts of other carbons in the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)~170
C2 (Indole)~115
C3 (Indole)~110
C3a (Indole)~128
C4-C7 (Indole)111 - 125
C7a (Indole)~136
-CH₂- (ethyl)~25
-CH₂- (ethyl)~40
Acetyl -CH₃~23
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3300 - 3500Medium
N-H Stretch (Amide)3250 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) is anticipated.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
281/283[M]⁺ (Molecular ion)
222/224[M - CH₃CONH₂]⁺
143[M - Br - CH₃CONH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the N-acetylation of 2-bromo-3-(2-aminoethyl)-1H-indole.

Step 1: Synthesis of 2-Bromo-3-(2-aminoethyl)-1H-indole (Intermediate)

This intermediate can be synthesized from 3-(2-aminoethyl)-1H-indole (tryptamine) via bromination.

  • Materials: 3-(2-aminoethyl)-1H-indole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(2-aminoethyl)-1H-indole in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS in DCM dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-acetylation of 2-Bromo-3-(2-aminoethyl)-1H-indole

  • Materials: 2-Bromo-3-(2-aminoethyl)-1H-indole, Acetic anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM.

    • Add pyridine to the solution.

    • Slowly add acetic anhydride to the stirred solution at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Tryptamine 3-(2-aminoethyl)-1H-indole (Tryptamine) Intermediate 2-Bromo-3-(2-aminoethyl)-1H-indole Tryptamine->Intermediate Bromination Product This compound Intermediate->Product N-Acetylation Reagent1 N-Bromosuccinimide (NBS) in Dichloromethane (DCM) Reagent2 Acetic Anhydride, Pyridine in Dichloromethane (DCM)

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the current literature. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities[9]. Brominated marine alkaloids, including bromotryptamines, have shown cytotoxic, antiviral, antifungal, and antibacterial properties[1].

Interaction with Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

Indole and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR)[10]. These receptors are important regulators of xenobiotic metabolism and immune responses. Activation of these pathways by indole compounds can influence mucosal immunity and intestinal barrier function.

Indole_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative AhR_inactive AhR (inactive complex) Indole->AhR_inactive Binds PXR_inactive PXR (inactive complex) Indole->PXR_inactive Binds AhR_active AhR-ARNT Dimer AhR_inactive->AhR_active Translocates & Dimerizes PXR_active PXR-RXR Dimer PXR_inactive->PXR_active Translocates & Dimerizes Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) AhR_active->Gene_Expression PXR_active->Gene_Expression

Generalized signaling pathway of indole derivatives via AhR and PXR.
Potential Anticancer and Antimicrobial Activity

Many indole derivatives have been investigated for their potential as anticancer and antimicrobial agents[9]. The introduction of a bromine atom can sometimes enhance the biological activity of a molecule. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against various microbes. Further experimental validation is required to confirm these potential activities.

Conclusion

This compound is a compound of interest within the class of indole derivatives, for which a complete experimental characterization is still lacking. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an outlook on its potential biological activities based on the extensive literature on related compounds. It is hoped that this guide will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, stimulating further investigation into this and similar molecules.

References

"Molecular weight of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a synthetic derivative of the indole class of heterocyclic compounds. The indole scaffold is a core structural motif in numerous biologically active molecules and pharmaceuticals. The introduction of a bromo substituent at the 2-position of the indole ring and an N-acetylethyl group at the 3-position suggests potential for unique physicochemical and pharmacological properties. This technical guide provides a summary of the known properties of this compound, a plausible synthetic route, and a discussion of potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 281.15 g/mol [1][2]
Molecular Formula C₁₂H₁₃BrN₂O[1][2][3]
CAS Number 156997-99-8[1][3]
Appearance Solid[3]
Purity >95% (as commercially available)[3]
Predicted Density 1.481 ± 0.06 g/cm³[1]
Predicted Boiling Point 530.7 ± 40.0 °C[1]

Synthesis Protocol

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-(2-Bromo-1H-indol-3-yl)ethanamine.

Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethanamine (Intermediate)

This intermediate can be synthesized via multiple routes, often starting from 2-bromoindole. A common approach involves the reduction of a corresponding nitrile or nitroalkene intermediate.

Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethanamine

Materials:

  • 2-(2-Bromo-1H-indol-3-yl)ethanamine

  • Acetic anhydride

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Bromo-1H-indol-3-yl)ethanamine (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity and mechanism of action studies for this compound are not extensively documented in publicly available literature. However, the broader class of indole acetamide derivatives has been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

A structurally related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been shown to inhibit colon cancer growth via the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. This suggests a plausible, albeit hypothetical, area of investigation for the biological effects of this compound.

Representative Signaling Pathway: STAT1

The STAT1 signaling pathway is a key component of the cellular response to interferons and other cytokines. It plays a crucial role in mediating processes such as cell proliferation, apoptosis, and immune responses. The diagram below illustrates a simplified representation of the STAT1 signaling cascade.

STAT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1_unphosphorylated STAT1 (inactive) JAK->STAT1_unphosphorylated Phosphorylates STAT1_phosphorylated p-STAT1 (active) STAT1_unphosphorylated->STAT1_phosphorylated STAT1_dimer p-STAT1 Dimer STAT1_phosphorylated->STAT1_dimer Dimerizes Gene_Transcription Target Gene Transcription (e.g., cell cycle arrest, apoptosis) STAT1_dimer->Gene_Transcription Translocates to Nucleus and Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: A simplified diagram of the STAT1 signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: 2-(2-Bromo-1H-indol-3-yl)ethanamine Acetylation Acetylation with Acetic Anhydride Start->Acetylation Crude_Product Crude Product Acetylation->Crude_Product Reaction TLC TLC Analysis Acetylation->TLC Monitoring Workup Aqueous Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Product: This compound Purification->Pure_Product Crude_Product->Workup NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC) Pure_Product->Purity_Analysis

Caption: A logical workflow for the synthesis and characterization.

Disclaimer

The experimental protocols and discussions of biological activity provided in this document are based on established chemical principles and data from structurally related compounds. Specific, peer-reviewed data for this compound is limited. Researchers should use this guide as a starting point and validate all experimental procedures and findings.

References

An In-depth Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. The information is tailored for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and detailed experimental considerations.

Chemical Structure and Properties

This compound is a synthetic derivative of the naturally occurring tryptamine scaffold. The introduction of a bromine atom at the C2 position of the indole ring significantly influences its electronic properties and, potentially, its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156997-99-8[CymitQuimica]
Molecular Formula C₁₂H₁₃BrN₂O[CymitQuimica]
Molecular Weight 281.15 g/mol [CookeChem]
Appearance Solid[CymitQuimica]
Purity Typically >95%[CymitQuimica]
InChI InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16)[CymitQuimica]
InChI Key VWROPIZBUMLVHL-UHFFFAOYSA-N[CymitQuimica]

Synthesis

The synthesis of this compound can be logically achieved through the bromination of its precursor, N-(2-(1H-indol-3-yl)ethyl)acetamide (also known as N-acetyltryptamine). This approach is supported by established methods for the halogenation of indole derivatives.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from tryptamine.

Synthesis_Pathway Tryptamine Tryptamine N_acetyltryptamine N-(2-(1H-indol-3-yl)ethyl)acetamide Tryptamine->N_acetyltryptamine Acetic Anhydride or Acetyl Chloride Target_Molecule This compound N_acetyltryptamine->Target_Molecule N-Bromosuccinimide (NBS) in a suitable solvent (e.g., THF, CCl₄) Anticancer_Pathway Target_Molecule This compound Apoptosis Induction of Apoptosis Target_Molecule->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Molecule->Cell_Cycle_Arrest Anti_Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Anti_Proliferation Cell_Cycle_Arrest->Anti_Proliferation Anti_inflammatory_Pathway Target_Molecule This compound COX_Inhibition Inhibition of Cyclooxygenase (COX) Enzymes Target_Molecule->COX_Inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Target_Molecule->Cytokine_Suppression Reduced_Inflammation Reduction of Inflammation COX_Inhibition->Reduced_Inflammation Cytokine_Suppression->Reduced_Inflammation

A Technical Guide to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: Synthesis, Suppliers, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a bromo-substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific research on this compound, this document offers a consolidated resource on its suppliers, a proposed synthetic route, and an exploration of its potential biological activities based on structurally related indole acetamides.

Suppliers and Chemical Properties

This compound is available from several chemical suppliers, catering to research and development needs. The table below summarizes key information for procurement.

SupplierCatalog NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Parchem-1713164-01-2-C₁₂H₁₃BrN₂O281.15
CymitQuimicaIN-DA001P4F156997-99-895+%C₁₂H₁₃BrN₂O281.15
SynthonixB55794156997-99-895+%C₁₂H₁₃BrN₂O281.14
CookeChem-156997-99-895%C₁₂H₁₃BrN₂O281.15

Proposed Synthetic Route

Step 1: Synthesis of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine

The first step involves the synthesis of the tryptamine intermediate. This can be achieved through a gramine-like synthesis followed by reduction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-1H-indole (1 equivalent) in anhydrous diethyl ether.

  • Mannich Reaction: To this solution, add a freshly prepared solution of formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents) in glacial acetic acid at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.

  • Reduction: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF). To this solution, add lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

  • Reflux: After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Quenching and Extraction: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine.

Step 2: Acetylation of 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine

The final step is the N-acetylation of the synthesized tryptamine derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) as a base, followed by the dropwise addition of acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) at 0°C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Tryptamine Synthesis cluster_step2 Step 2: Acetylation 2_Bromo_1H_indole 2-Bromo-1H-indole Mannich Mannich Reaction (Formaldehyde, Dimethylamine) 2_Bromo_1H_indole->Mannich Gramine Gramine Intermediate Mannich->Gramine Reduction Reduction (LiAlH4) Gramine->Reduction Tryptamine 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine Reduction->Tryptamine Acetylation N-Acetylation (Acetyl Chloride/Acetic Anhydride) Tryptamine->Acetylation FinalProduct This compound Acetylation->FinalProduct

A proposed two-step synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways: A Comparative Analysis

Specific biological data for this compound is not currently available in the public domain. However, the indole acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The following table summarizes the activities of structurally related indole acetamide compounds, providing a basis for hypothesizing the potential therapeutic applications of the title compound.

Compound ClassBiological ActivityTarget/MechanismReference
Indole-3-acetamidesAntihyperglycemic, Antioxidantα-Amylase inhibition, Radical scavenging[2]
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamidesAnticancer (Cytotoxic)Induction of apoptosis[3]
2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivativesAntiviral (anti-RSV)Inhibition of membrane fusion and viral genome replication/transcription[1]
N-acetamide indolesAntimalarialPfATP4 inhibition[4]
Substituted acetamide derivatives of indole-3-glyoxylic acidButyrylcholinesterase inhibitionEnzyme inhibition[5]

Given the diverse activities of its analogs, this compound could potentially exhibit anticancer, anti-inflammatory, or antimicrobial properties. The presence of the bromine atom at the 2-position of the indole ring may influence its pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Modulation

Based on the pro-apoptotic activity of similar indole derivatives, it is plausible that this compound could modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway. Inhibition of this pathway could lead to the activation of downstream pro-apoptotic proteins.

SignalingPathway Compound This compound PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Hypothetical modulation of the PI3K/Akt signaling pathway by the target compound.

General Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, the following are standard in vitro assays that can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or anti-proliferative effects of a compound.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

  • Griess Assay: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a readily accessible synthetic building block with potential for further investigation in drug discovery. While specific biological data is currently lacking, its structural similarity to other biologically active indole acetamides suggests that it may possess interesting pharmacological properties. The proposed synthetic route and general biological evaluation protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in relevant disease models.

References

A Comprehensive Review of 2-Bromoindole Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its halogenated derivatives, 2-bromoindoles have emerged as particularly valuable intermediates and pharmacophores. The presence of a bromine atom at the C2 position not only modulates the electronic properties of the indole ring but also provides a versatile handle for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive literature review on 2-bromoindole derivatives, focusing on their synthesis, reactivity, and biological applications, with a special emphasis on their potential in drug discovery.

Synthesis of 2-Bromoindole Derivatives

The preparation of 2-bromoindoles can be broadly categorized into two main strategies: direct bromination of a pre-formed indole ring and the construction of the indole nucleus with a bromine atom already incorporated at the 2-position.

Electrophilic Bromination of Indoles

Direct bromination of the indole ring typically occurs at the more nucleophilic C3 position. Therefore, to achieve bromination at the C2 position, the C3 position must be blocked or the reaction conditions carefully controlled. A common approach involves the protection of the indole nitrogen, followed by lithiation at C2 and subsequent quenching with a bromine source.

Experimental Protocol: Synthesis of 2-Bromo-1-(phenylsulfonyl)indole

  • To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 mmol) in dry THF (2 mL) is added dropwise.

  • The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-bromo-1-(phenylsulfonyl)indole.

Cyclization Strategies

An alternative and often high-yielding approach involves the cyclization of suitably substituted anilines. A notable transition-metal-free method is the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines.[1]

Experimental Protocol: Synthesis of 2-Bromo-1-methyl-1H-indole via Cs2CO3-Promoted Cyclization [1]

  • A mixture of 1-(2-(2,2-dibromovinyl)phenyl)-N-methylmethanesulfonamide (0.5 mmol), Cs2CO3 (1.5 mmol), and anhydrous DMF (5 mL) is placed in a sealed tube.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 2-bromo-1-methyl-1H-indole.

Tabulated Synthesis Data

The following table summarizes the yields of various synthetic methods for 2-bromoindole derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-(Phenylsulfonyl)indole1. n-BuLi, THF, -78 °C; 2. BrCl2CCCl2Br2-Bromo-1-(phenylsulfonyl)indole88[2]
2-(gem-Dibromovinyl)-N-methylsulfonylanilineCs2CO3, DMF, 100 °C2-Bromo-1-(methylsulfonyl)indole95[1]
5-Methoxy-2-(gem-dibromovinyl)-N-methylsulfonylanilineCs2CO3, DMF, 100 °C2-Bromo-5-methoxy-1-(methylsulfonyl)indole92[1]
2-(gem-Dibromovinyl)-4-methyl-N-methylsulfonylanilineCs2CO3, DMF, 100 °C2-Bromo-5-methyl-1-(methylsulfonyl)indole93[1]

Reactivity and Functionalization of 2-Bromoindoles

The C-Br bond at the 2-position of the indole ring is a versatile functional group that readily participates in a variety of cross-coupling reactions, making 2-bromoindoles valuable building blocks for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed to form new carbon-carbon bonds at the C2 position of the indole.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoindole

  • To a degassed mixture of 2-bromo-1-(phenylsulfonyl)indole (0.5 mmol), an arylboronic acid (0.75 mmol), and K2CO3 (1.5 mmol) in a 1,4-dioxane/water mixture (4:1, 5 mL) is added Pd(PPh3)4 (0.025 mmol).

  • The reaction mixture is heated at 90 °C under an inert atmosphere for 12 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by column chromatography to afford the 2-aryl-1-(phenylsulfonyl)indole.

Tabulated Cross-Coupling Reaction Data
2-Bromoindole DerivativeCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Reference
2-Bromo-1-Boc-indolePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1-Boc-2-phenylindole92[3]
2-Bromo-1-methylindole4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3DME/H2O1-Methyl-2-(4-methoxyphenyl)indole85[3]
2-BromoindoleStyrenePd(OAc)2/P(o-tol)3Et3NDMF2-Styrylindole78[3]
2-Bromo-1-Boc-indolePhenylacetylenePd(PPh3)4/CuIEt3NTHF1-Boc-2-(phenylethynyl)indole88[3]

Biological Activities of 2-Bromoindole Derivatives

Brominated indoles, including those with bromine at the C2 position, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5]

Anticancer Activity

Many 2-bromoindole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the 2-bromoindole derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

2-Bromoindole derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • A two-fold serial dilution of the 2-bromoindole derivative is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tabulated Biological Activity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-bromoindole derivatives.

Table 3: Anticancer Activity of 2-Bromoindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Bromo-N-(4-chlorobenzyl)-1H-indole-3-carboxamideA549 (Lung)5.2[6]
2-Bromo-N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamideMCF-7 (Breast)3.8[6]
5-Bromo-2-(4-chlorophenyl)-1H-indoleHepG2 (Liver)7.1

Table 4: Antimicrobial Activity of 2-Bromoindole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,5,6-Tribromo-1-methylgramineStaphylococcus aureus4[7]
2,5,6-Tribromo-1-methylgramineEscherichia coli8[7]
2-Bromo-1H-indole-3-carbaldehydeCandida albicans16[7]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic and Mechanistic Pathways

Synthetic_Pathways Indole Indole N_Protected_Indole N-Protected Indole Indole->N_Protected_Indole Protection Bromoindole 2-Bromoindole N_Protected_Indole->Bromoindole Lithiation, Bromination Functionalized_Indole 2-Functionalized Indole Bromoindole->Functionalized_Indole Cross-Coupling Aniline_Derivative 2-(gem-dibromovinyl)aniline Aniline_Derivative->Bromoindole Cyclization

General synthetic routes to 2-bromoindole derivatives.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X (Oxidative Addition) Pd(0)Ln->Ar-Pd(II)-X Ar-X Ar-Pd(II)-OR Ar-Pd(II)-OR (Transmetalation) Ar-Pd(II)-X->Ar-Pd(II)-OR Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Reductive Elimination) Ar-Pd(II)-Ar'->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Ar'-B(OH)2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Signaling Pathways

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Bromoindole 2-Bromoindole Derivative Bromoindole->P_EGFR Inhibition

Simplified EGFR signaling pathway and inhibition by 2-bromoindole derivatives.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation PI3K PI3K P_VEGFR->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Vascular Permeability Akt->Angiogenesis Bromoindole 2-Bromoindole Derivative Bromoindole->P_VEGFR Inhibition

Simplified VEGFR signaling pathway and inhibition by 2-bromoindole derivatives.
Experimental Workflows

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with 2-bromoindole derivative B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Experimental workflow for the in vitro MTT cytotoxicity assay.

MIC_Workflow A Prepare serial dilutions of 2-bromoindole derivative B Inoculate with microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for visible growth C->D E Determine MIC D->E

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

2-Bromoindole derivatives represent a highly versatile and valuable class of compounds in organic synthesis and medicinal chemistry. The synthetic methodologies for their preparation are well-established, offering efficient routes to a wide range of substituted analogs. The reactivity of the C2-bromo substituent, particularly in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecular scaffolds. Furthermore, the diverse biological activities exhibited by 2-bromoindole derivatives, including potent anticancer and antimicrobial effects, underscore their significant potential for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, providing key data, detailed protocols, and visual aids to facilitate further exploration and innovation in this exciting field.

References

"Physical properties of N-acylated tryptamines"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-acylated Tryptamines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-acylated tryptamines. These compounds, which are structurally analogous to the neurotransmitter serotonin, are of significant interest due to their roles as potential gut microbiota-derived endocannabinoid-like mediators and their therapeutic potential.[1][2][3][4] A thorough understanding of their physicochemical characteristics is fundamental for their synthesis, purification, formulation, and for structure-activity relationship (SAR) studies.[3][5]

The physical properties of N-acylated tryptamines are crucial for their handling, characterization, and application in research. This section summarizes key quantitative data for N-acetyltryptamine, a representative member of this class, and other derivatives.

Table 1: General Physicochemical Properties of N-Acetyltryptamine
PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[6][7]
Molecular Weight 202.25 g/mol [6][7]
Appearance Crystalline solid[6]
Melting Point 74–75 °C[8]
UV/Vis. λmax 222, 282, 290 nm[6]
XLogP3 1.8[7]
Table 2: Solubility Profile of N-Acetyltryptamine
SolventApproximate SolubilityNotes
Ethanol 20 mg/mLPurge with an inert gas.
DMSO 5 mg/mLPurge with an inert gas.
Dimethylformamide 10 mg/mLPurge with an inert gas.
Aqueous Buffers (e.g., PBS pH 7.2) Sparingly solubleFor maximum solubility, first dissolve in ethanol and then dilute with the aqueous buffer. A 1:1 solution of ethanol:PBS yields a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.
(Source:[6])
Table 3: Spectroscopic Data for Selected N-Acylated Tryptamines

This table presents nuclear magnetic resonance (NMR) data for various N-acylated tryptamines, which is critical for structural elucidation and purity assessment.

Compound¹H NMR (600 MHz, CDCl₃) δ, ppm¹³C NMR (150 MHz, CDCl₃) δ, ppmSource
N-lauroyl tryptamine 8.1 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 7.21 (t, J=7.6 Hz, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.04 (bs, 1H), 5.48 (bs, 1H), 3.61 (q, J=6.2 Hz, 2H), 2.98 (t, J=6.7 Hz, 2H), 2.09 (t, J=7.5 Hz, 2H), 1.61–1.54 (m, 2H), 1.31–1.21 (m, 16H), 0.88 (t, J=6.8 Hz, 3H)Data not provided in source[1]
N-palmitoyl serotonin 7.88 (bs, 1H), 7.23 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.3 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.79 (dd, J=8.6, 2.4 Hz, 1H), 5.50 (bs, 1H), 4.89 (bs, 1H), 3.57 (q, J=6.7 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.11 (t, J=7.5 Hz, 2H), 1.60–1.55 (m, 2H), 1.31–1.21 (m, 24H), 0.88 (t, J=6.8 Hz, 3H)Data not provided in source[1]
N-oleoyl 5-fluorotryptamine 8.26 (bs, 1H), 7.28 (dd, J=8.8, 4.3 Hz, 1H), 7.23 (bd, J=9.5 Hz, 1H), 7.07 (bs, 1H), 6.95 (bt, J=8.9 Hz, 1H), 5.52 (bs, 1H), 5.34 (m, 2H), 3.58 (q, J=6.5 Hz, 2H), 2.92 (t, J=6.7 Hz, 2H), 2.11 (t, J=7.6 Hz, 2H), 2.00 (m, 4H), 1.60–1.55 (m, 2H), 1.34–1.23 (m, 20H), 0.88 (t, J=6.9 Hz, 3H)173.2, 158.6, 157.0, 132.8, 127.8 (d, JC-F=9.6 Hz), 123.7, 113.4, 111.8 (d, JC-F=9.6 Hz), 110.6 (d, JC-F=26.2 Hz), 103.6 (d, JC-F=23.3 Hz), 39.5, 36.9, 31.9, 29.7, 29.66, 29.63, 29.5, 29.4, 29.3, 25.7, 25.4, 22.7, 14.1[1][2]
N-arachidonoyl tryptamine 8.20 (bs, 1H), 7.61 (d, J=7.9 Hz, 1H), 7.38 (d, J=8.1 Hz, 1H), 7.21 (t, J=7.2 Hz, 1H), 7.13 (t, J=7.3 Hz, 1H), 7.03 (bs, 1H), 5.52 (bs, 1H), 5.42–5.31 (m, 8H), 3.61 (q, J=6.6 Hz, 2H), 2.98 (t, J=6.8 Hz, 2H), 2.85–2.76 (m, 6H), 2.14–2.02 (m, 6H), 1.68 (m, 2H), 1.38–1.26 (m, 6H), 0.89 (t, J=6.4 Hz, 3H)Data not provided in source[1][2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of N-acylated tryptamines.

Synthesis of N-Acylated Tryptamines via T3P-Assisted Amide Coupling

This protocol describes a sustainable and operationally simple method for synthesizing N-acylated tryptamines using propylphosphonic anhydride (T3P) as a coupling reagent.[1][2] This approach avoids less sustainable reagents like DCC and EDC.[1]

Materials:

  • Tryptamine derivative (1.2 equivalents)

  • Carboxylic acid (1.0 equivalent)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Propylphosphonic anhydride (T3P) (50 wt% solution in Ethyl Acetate, 1.5 equivalents)

  • Ethyl Acetate (EtOAc)

  • 8-mL vial

  • Stirring apparatus

Procedure:

  • In an 8-mL vial, combine the tryptamine derivative (0.12 mmol), the desired carboxylic acid (0.1 mmol), Et₃N (0.2 mmol), T3P solution (0.15 mmol), and a minimal amount of EtOAc (e.g., 60 µL).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated tryptamine.[1][2]

G cluster_workflow General Synthesis Workflow reagents Combine Reactants (Tryptamine, Carboxylic Acid, Et3N, T3P, EtOAc) react Stir at Room Temp (1-3 hours) reagents->react Initiate Reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup Quench & Extract purify Purification (Column Chromatography) workup->purify Isolate Crude Product product Pure N-Acylated Tryptamine purify->product Final Product

Caption: General workflow for the synthesis of N-acylated tryptamines.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a Mel-Temp apparatus or Thiele tube is standard.

Materials:

  • Dry, powdered sample of the N-acylated tryptamine

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean surface. Push the open end of a capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom, aiming for a sample height of 1-2 mm.[9]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the apparatus next to the thermometer.

  • Determination:

    • Rapid Scan: Heat the sample rapidly to get an approximate melting temperature.

    • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁–T₂. A narrow range (0.5-1.0 °C) typically indicates a pure compound.

Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]

Materials:

  • Pure, solid N-acylated tryptamine

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[11]

  • Vials with screw caps

  • Shaking incubator (thermostatically controlled at 25 °C or 37 °C)[10][11]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS)[12]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected aqueous buffer. The presence of undissolved solid is necessary to ensure saturation is reached.[10][11]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

  • Sample Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the solid material.[10]

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter that does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method.[12] The experiment should be performed in triplicate.

G cluster_workflow Equilibrium Solubility (Shake-Flask) Workflow prep Add Excess Solid to Buffer incubate Shake & Incubate (24-72h at 37°C) prep->incubate Reach Equilibrium separate Centrifuge & Filter Supernatant incubate->separate Separate Phases analyze Quantify Concentration (HPLC / LC-MS) separate->analyze Prepare for Analysis result Equilibrium Solubility Value analyze->result

Caption: Workflow for equilibrium solubility determination.

Relevant Signaling Pathways

N-acylated tryptamines are structurally related to serotonin (5-hydroxytryptamine, 5-HT) and can interact with the serotonergic system.[3][4] Most serotonin receptors, with the exception of the 5-HT₃ subtype (a ligand-gated ion channel), are G-protein-coupled receptors (GPCRs).[13][14] These receptors modulate key downstream signaling cascades.

The activation of these GPCRs by a ligand, such as serotonin or a related tryptamine derivative, initiates a conformational change in the receptor. This leads to the activation of an associated G-protein, which then modulates the activity of an effector enzyme like adenylyl cyclase or phospholipase C.[13][15] This action generates second messengers (e.g., cAMP, IP₃, DAG), triggering a cascade of intracellular events that result in a specific cellular response.[15][16]

G Simplified 5-HT GPCR Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) gprotein G-Protein (α, β, γ subunits) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messengers (e.g., cAMP) effector->second_messenger Generates ligand N-Acylated Tryptamine (Ligand) ligand->receptor Binds to response Cellular Response second_messenger->response Triggers

References

The Indolyl-Ethyl-Acetamide Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolyl-ethyl-acetamide scaffold is a privileged structure in medicinal chemistry, most notably embodied by the neurohormone melatonin (N-acetyl-5-methoxytryptamine). This technical guide provides an in-depth exploration of the discovery, history, and pharmacological importance of this chemical class. It traces the origins of research from the early investigations into serotonin and tryptamine to the isolation and characterization of melatonin. The guide details the synthetic evolution of these molecules and presents a comprehensive analysis of their structure-activity relationships, particularly at melatonin and serotonin receptors. Detailed experimental protocols for the pharmacological evaluation of indolyl-ethyl-acetamides are provided, alongside visualizations of their key signaling pathways. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indolyl-ethyl-acetamide core.

Discovery and History

The story of indolyl-ethyl-acetamides is intrinsically linked to the broader history of indoleamines in biology. Early research in the 1930s by Vittorio Erspamer on enterochromaffin cells led to the discovery of a substance he named "enteramine."[1] Concurrently, Irvine Page and his colleagues isolated a vasoconstrictor from clotted blood, which they named "serotonin."[2] By 1949, it was confirmed that both substances were, in fact, the same molecule: 5-hydroxytryptamine (5-HT), or serotonin.[3] The discovery of serotonin in the brain in 1954 by Gaddum opened the floodgates to understanding its role as a neurotransmitter.[3]

The direct precursor to the indolyl-ethyl-acetamide structure is tryptamine, a monoamine alkaloid found in plants, fungi, and animals, derived from the decarboxylation of the amino acid tryptophan.[4] While tryptamine itself has neuroactive properties, the acetylation of the ethylamine side chain marks a critical step towards the compounds central to this guide.

The most prominent member of the indolyl-ethyl-acetamide family, melatonin (N-acetyl-5-methoxytryptamine), was discovered in 1958 by Aaron B. Lerner and his colleagues.[5] They isolated a substance from bovine pineal glands that could lighten frog skin and identified it as N-acetyl-5-methoxytryptamine.[5] This discovery unveiled the role of the pineal gland as a neuroendocrine organ and melatonin as the "hormone of darkness," integral to the regulation of circadian rhythms.[5]

Beyond melatonin, the indole-3-acetamide moiety is also found in the plant kingdom. Indole-3-acetic acid (IAA) is the most common plant hormone of the auxin class, crucial for various aspects of plant growth and development.[6][7] The biosynthesis of IAA can proceed through an indole-3-acetamide intermediate, a pathway catalyzed by indole-3-acetamide hydrolase.[8][9] This parallel existence in both animal and plant kingdoms underscores the fundamental biological importance of this chemical scaffold.

Synthesis of Indolyl-Ethyl-Acetamides

The synthesis of indolyl-ethyl-acetamides, particularly melatonin and its analogs, has been a subject of extensive research. The classical and most direct route involves the N-acetylation of the corresponding tryptamine.

A general synthetic scheme involves the reaction of a substituted tryptamine with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system.

Generalized Synthetic Workflow

G Substituted_Tryptamine Substituted Tryptamine Reaction_Mixture Reaction Mixture Substituted_Tryptamine->Reaction_Mixture Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Reaction_Mixture Solvent_Base Solvent/Base (e.g., Pyridine, DCM) Solvent_Base->Reaction_Mixture Purification Purification (e.g., Crystallization, Chromatography) Reaction_Mixture->Purification Indolyl_Ethyl_Acetamide N-acetyl-substituted-tryptamine (Indolyl-Ethyl-Acetamide) Purification->Indolyl_Ethyl_Acetamide

Caption: A generalized workflow for the synthesis of N-acetyl tryptamine derivatives.

Quantitative Data: Pharmacological Activity

The pharmacological activity of indolyl-ethyl-acetamides has been extensively studied, primarily at melatonin (MT1 and MT2) and serotonin (5-HT) receptors. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors

CompoundR1R2MT1 Ki (nM)MT2 Ki (nM)Reference
Melatonin5-OCH3H0.1-0.50.5-1.5[5]
N-acetyltryptamineHH100-500500-1000[4]
2-Iodomelatonin5-OCH32-I~0.05~0.25[10]
Luzindole--10-20 (antagonist)0.5-1.5 (antagonist)[10]
4-P-PDOT--100-200 (antagonist)2-5 (antagonist)[10]

Table 2: Functional Potencies (EC50/IC50, nM) of Indolyl-Ethyl-Acetamides at Human Melatonin Receptors

CompoundAssay TypeMT1 EC50/IC50 (nM)MT2 EC50/IC50 (nM)Reference
MelatonincAMP Inhibition0.1-1.00.5-5.0[11]
2-IodomelatonincAMP Inhibition0.05-0.50.2-2.0[10]

Table 3: Binding Affinities (Ki, nM) of Indolyl-Ethyl-Acetamides at Human Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
N-acetyltryptamine>10,000>10,000>10,000[12]
N-acetyl-5-methoxytryptamine (Melatonin)1000-50002000-80005000-10,000[12]
N1-n-propyl-5-methoxy-α-methyltryptamine710012120[12]

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the MT1 or MT2 receptor using 2-[¹²⁵I]-iodomelatonin as the radioligand.[10][13][14][15]

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Non-specific binding control: 10 µM melatonin.

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or test compound dilution.

    • 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50-100 pM).

    • 150 µL of cell membrane suspension (10-50 µg protein per well).

  • Incubate the plate at 37°C for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by an agonist acting on a Gαi-coupled receptor, such as MT1 or MT2.[11][16][17][18][19]

Materials:

  • HEK293 cells stably expressing the Gαi-coupled receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin.

  • Test agonist at various concentrations.

  • cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).

  • White, opaque 96-well plates (for luminescence-based assays).

  • Plate reader capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with assay buffer and equilibrate the cells for 30-60 minutes at 37°C.

  • Prepare serial dilutions of the test agonist.

  • Add the test agonist to the wells and incubate for 10-15 minutes at 37°C.

  • Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

  • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

  • Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration.

  • Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Signaling Pathways and Experimental Workflows

Indolyl-ethyl-acetamides, particularly melatonin, exert their effects primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2. These receptors are predominantly coupled to the inhibitory G-protein, Gαi.

MT1 and MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by an agonist like melatonin initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, these receptors can signal through other pathways, including the activation of mitogen-activated protein kinases (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Indolyl-Ethyl-Acetamide (e.g., Melatonin) MT1 MT1 Receptor Agonist->MT1 MT2 MT2 Receptor Agonist->MT2 G_protein Gαi/βγ MT1->G_protein activates MT2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK G_protein->ERK activates PI3K PI3K G_protein->PI3K activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Regulation of Circadian Rhythms) PKA->Cellular_Response ERK->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response G Cell_Culture Cell Culture (Cells expressing GPCR) Plating Cell Plating (96-well plate) Cell_Culture->Plating Compound_Treatment Compound Addition (Agonist/Antagonist) Plating->Compound_Treatment Stimulation Stimulation (e.g., Forskolin for Gαi) Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Signal_Detection Signal Detection (e.g., Luminescence, Fluorescence) Lysis->Signal_Detection Data_Analysis Data Analysis (EC50/IC50 determination) Signal_Detection->Data_Analysis

References

Methodological & Application

"Protocol for the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Introduction

This compound is an indole derivative of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the C2 position of the indole ring and an N-acetylethylamine side chain at the C3 position can significantly modulate the compound's pharmacological properties. This document outlines a detailed protocol for the two-step synthesis of this compound, starting from tryptamine. The protocol is intended for researchers and scientists in organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • N-acetylation of Tryptamine: Tryptamine is acetylated using acetic anhydride to yield N-(2-(1H-indol-3-yl)ethyl)acetamide.

  • Bromination: The intermediate is then selectively brominated at the 2-position of the indole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS), to afford the final product.

Tryptamine Tryptamine Intermediate N-(2-(1H-indol-3-yl)ethyl)acetamide Tryptamine->Intermediate Step 1: Acetylation FinalProduct This compound Intermediate->FinalProduct Step 2: Bromination AceticAnhydride Acetic Anhydride (Ac₂O) AceticAnhydride->Intermediate NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)acetamide

This procedure is adapted from standard N-acetylation methods for primary amines.[1][2]

Materials:

  • Tryptamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve tryptamine (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on established methods for the bromination of indole derivatives.

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)acetamide (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask wrapped in aluminum foil (light-sensitive reaction)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask protected from light, dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions
StepStarting MaterialReagent(s)SolventTemperatureReaction Time
1TryptamineAcetic AnhydrideDichloromethane0 °C to RT2-4 hours
2N-(2-(1H-indol-3-yl)ethyl)acetamideN-BromosuccinimideAcetonitrile0 °C1-2 hours
Table 2: Product Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compoundC₁₂H₁₃BrN₂O281.15Solid>95%[3]
Table 3: Spectroscopic Data (Expected)

This data is illustrative and based on typical values for similar structures.[4] Actual experimental data should be acquired for confirmation.

Data TypeExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ 8.1 (br s, 1H, NH-indole), 7.6-7.1 (m, 4H, Ar-H), 5.8 (br s, 1H, NH-amide), 3.6 (q, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 2.0 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 170.2 (C=O), 135.5, 128.9, 123.0, 120.1, 119.5, 111.3, 110.8, 109.5 (Ar-C and C-Br), 39.8 (CH₂-N), 25.1 (CH₂-Ar), 23.3 (COCH₃)
IR (KBr, cm⁻¹) 3400 (N-H, indole), 3280 (N-H, amide), 1640 (C=O, amide I), 1550 (N-H bend, amide II)
Mass Spec (EI) m/z 281/283 [M]⁺, 222/224 [M-COCH₃]⁺

Workflow Visualization

cluster_prep Preparation cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination cluster_analysis Analysis Start Dissolve Tryptamine in DCM Cool1 Cool to 0°C Start->Cool1 AddAc2O Add Acetic Anhydride Cool1->AddAc2O Stir1 Stir at RT (2-4h) AddAc2O->Stir1 Quench Quench with Water Stir1->Quench Extract Extract & Wash Quench->Extract Dry1 Dry & Concentrate Extract->Dry1 Purify1 Purify Intermediate Dry1->Purify1 Dissolve2 Dissolve Intermediate in Acetonitrile Purify1->Dissolve2 Cool2 Cool to 0°C Dissolve2->Cool2 AddNBS Add NBS Cool2->AddNBS Stir2 Stir at 0°C (1-2h) AddNBS->Stir2 Dry2 Concentrate Stir2->Dry2 Purify2 Column Chromatography Dry2->Purify2 Characterize Spectroscopic Characterization Purify2->Characterize

Caption: Detailed experimental workflow for the synthesis and analysis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • N-Bromosuccinimide is an irritant and light-sensitive. Store in a dark, cool place.

  • Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

References

Application Notes: Purification of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative related to N-acetyltryptamine.[1][2][3] Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the indole scaffold.[4] The purity of such compounds is critical for accurate biological evaluation and to meet stringent regulatory standards. These application notes provide detailed protocols for the purification of this compound from a crude reaction mixture using standard laboratory techniques.

General Purification Strategy

The purification of this compound typically involves a multi-step approach beginning with a preliminary work-up via liquid-liquid extraction, followed by a primary purification method such as column chromatography or recrystallization. For applications requiring very high purity, a final polishing step using preparative high-performance liquid chromatography (Prep-HPLC) may be employed. The choice of methods depends on the nature and quantity of impurities present in the crude material.

crude Crude Product (Post-Synthesis) extraction Liquid-Liquid Extraction Work-up crude->extraction concentrate1 Concentrate Organic Phase extraction->concentrate1 primary_choice Primary Purification concentrate1->primary_choice column_chrom Silica Gel Column Chromatography primary_choice->column_chrom Complex Mixture recrystal Recrystallization primary_choice->recrystal Crystalline Solid purity_check1 Assess Purity (TLC, LC-MS, NMR) column_chrom->purity_check1 recrystal->purity_check1 final_choice Purity >99%? purity_check1->final_choice prep_hplc Preparative HPLC final_choice->prep_hplc No good_product Product (>95%) final_choice->good_product Yes pure_product Pure Product (>99%) prep_hplc->pure_product

General purification workflow for the target compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[5][6][7] Silica gel is the recommended stationary phase for this class of compounds.[5][8]

1. Analytical Thin-Layer Chromatography (TLC)

  • Objective : To determine the optimal solvent system (mobile phase) for separation.

  • Procedure :

    • Spot a small amount of the crude material onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate. Test ratios such as 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).

    • Visualize the spots using a UV lamp (254 nm).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[5]

2. Column Preparation (Wet Method)

  • Objective : To pack a uniform column to ensure optimal separation.[5][9]

  • Procedure :

    • Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight).[6]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Add a protective layer of sand on top.[9]

3. Sample Loading and Elution

  • Objective : To apply the sample and elute the separated components.

  • Procedure :

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes. The flow can be driven by gravity or gentle positive pressure (flash chromatography).[7]

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[7]

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

start Start: Crude Product tlc 1. TLC Analysis to Find Optimal Solvent System (Rf ≈ 0.3) start->tlc pack 2. Pack Column with Silica Gel (Wet Slurry Method) tlc->pack load 3. Load Sample (Dissolved or Dry-Loaded) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions Sequentially elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Finish: Purified Product evaporate->end

Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.[10] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.

1. Solvent Selection

  • Objective : To find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.

  • Procedure :

    • Place a small amount of crude product in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound.

    • Heat the mixture. The ideal solvent will dissolve the compound completely when hot.

    • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Commonly used solvents for N-substituted acetamides and indole derivatives include ethanol, acetonitrile, ethyl acetate, or solvent pairs like ethyl acetate/hexane or acetone/hexane.[11][12]

2. Recrystallization Procedure

  • Objective : To dissolve the crude material and allow pure crystals to form slowly.

  • Procedure :

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.

    • If insoluble impurities are present, perform a hot filtration through fluted filter paper.

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals and avoid trapping impurities.[10]

    • Once crystal formation appears complete, place the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Preparative HPLC

For achieving the highest purity (>99%), preparative HPLC is the method of choice.[4][13] It is particularly useful for separating closely related impurities that are difficult to remove by other means.

1. Method Development

  • Objective : To develop an analytical HPLC method that can be scaled up to a preparative scale.

  • Procedure :

    • Using an analytical HPLC system with a C18 reversed-phase column, inject a small amount of the material purified by chromatography or recrystallization.

    • Develop a gradient elution method, typically using water and acetonitrile or water and methanol as mobile phases. A small amount of an acid modifier like acetic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) can improve peak shape.[14][15]

    • Optimize the gradient to achieve baseline separation of the main peak from all impurities.

2. Preparative HPLC Run

  • Objective : To purify a larger quantity of the compound using the optimized method.

  • Procedure :

    • Scale up the analytical method to a preparative C18 column, adjusting the flow rate and gradient time accordingly.

    • Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) and inject it onto the column.

    • Collect fractions corresponding to the main peak using a fraction collector.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions.

    • Remove the HPLC solvents, often by lyophilization (freeze-drying) or rotary evaporation, to yield the final high-purity product.

Data Summary Tables

The following tables provide a template for summarizing and comparing the results from different purification experiments.

Table 1: Comparison of Column Chromatography Conditions

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)Alumina (Neutral)
Mobile Phase Hexane:Ethyl Acetate (2:1)Dichloromethane:Methanol (98:2)Hexane:Ethyl Acetate (Gradient)
Silica:Compound Ratio 40:150:140:1
Crude Mass (g) 1.01.01.0
Yield (mg) e.g., 750e.g., 680e.g., 810
Purity (by HPLC, %) e.g., 96.5%e.g., 95.2%e.g., 97.1%
Observations Good separation, moderate yieldFaster elution, some co-elutionBest separation, highest yield

Table 2: Comparison of Recrystallization Solvents

Solvent / SystemVolume (mL/g)Cooling MethodYield (%)Purity (by HPLC, %)
Acetonitrile e.g., 15Slow cool + Ice bathe.g., 85%e.g., 98.2%
Ethanol e.g., 10Slow cool + Ice bathe.g., 78%e.g., 97.5%
Ethyl Acetate / Hexane e.g., 5 / 15Slow cool + Ice bathe.g., 90%e.g., 98.8%
Observations Forms fine needlesForms larger platesHigh yield, excellent purityOiled out initially

Troubleshooting

start Recrystallization Problem problem_choice What is the issue? start->problem_choice oiling_out Compound 'Oils Out' problem_choice->oiling_out Oiling no_crystals No Crystals Form problem_choice->no_crystals No Growth impure_crystals Crystals are Impure problem_choice->impure_crystals Low Purity oil_sol1 Use more solvent or a lower boiling solvent oiling_out->oil_sol1 oil_sol2 Add 'poor' solvent (anti-solvent) to a solution in a 'good' solvent oiling_out->oil_sol2 no_xtal_sol1 Scratch inside of flask with a glass rod no_crystals->no_xtal_sol1 no_xtal_sol2 Add a seed crystal no_crystals->no_xtal_sol2 no_xtal_sol3 Concentrate solution and re-cool no_crystals->no_xtal_sol3 impure_sol1 Cool solution more slowly impure_crystals->impure_sol1 impure_sol2 Re-recrystallize from a different solvent impure_crystals->impure_sol2 impure_sol3 Wash crystals with more ice-cold solvent impure_crystals->impure_sol3

Troubleshooting common issues in recrystallization.[10]

References

Application Notes and Protocols for the Analytical Characterization of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this class of compounds.

Predicted HPLC Data

The following table outlines the predicted chromatographic conditions and expected retention time for this compound.

ParameterValue
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Predicted Retention Time ~ 8.5 minutes
Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table above.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample solution.

    • Run the gradient program as detailed in the table.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule.

Predicted Mass Spectrometry Data
ParameterValue
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.03 g/mol
Ionization Mode ESI Positive
Expected [M+H]⁺ m/z 282.03
Expected [M+Na]⁺ m/z 304.01
Major Predicted Fragments m/z 223.0 (loss of acetamide group)m/z 144.1 (indole fragment)
Experimental Protocol

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

Procedure:

  • Sample Introduction: The sample can be introduced via the LC system using the HPLC protocol described above or by direct infusion. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile.

  • MS Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

Data Analysis: Confirm the presence of the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of this compound. Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.2br s1HIndole N-H
7.95t, J=5.5 Hz1HAmide N-H
7.55d, J=7.8 Hz1HAr-H
7.35d, J=8.1 Hz1HAr-H
7.10t, J=7.6 Hz1HAr-H
7.00t, J=7.5 Hz1HAr-H
3.35q, J=6.8 Hz2H-CH₂-NH-
2.90t, J=7.2 Hz2HAr-CH₂-
1.80s3H-C(O)CH₃
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
169.5C=O
136.0C-7a
128.5C-3a
122.0C-5
120.0C-6
119.0C-4
112.5C-3
111.5C-7
105.0C-2
39.5-CH₂-NH-
25.0Ar-CH₂-
22.5-C(O)CH₃
Experimental Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

Visualizations

Experimental Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC LCMS LC-MS (Identity Confirmation) Purification->LCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Purity Purity Determination (>95%) HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Confirmation NMR->Structure Report Certificate of Analysis Purity->Report MW->Report Structure->Report

Caption: Workflow for the synthesis and analytical characterization.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR_H ¹H NMR Compound->NMR_H NMR_C ¹³C NMR Compound->NMR_C Purity Purity (%) HPLC->Purity RetentionTime Retention Time HPLC->RetentionTime MolecularWeight Molecular Weight LCMS->MolecularWeight Fragmentation Fragmentation Pattern LCMS->Fragmentation ProtonEnvironment Proton Environment NMR_H->ProtonEnvironment CarbonSkeleton Carbon Skeleton NMR_C->CarbonSkeleton

Caption: Relationship between analytical techniques and information obtained.

Application Notes and Protocols for In Vitro Assays Using N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a synthetic compound belonging to the broad class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, bromoindole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and anti-angiogenic agents.[4][5][6] Given the structural similarity to other biologically active indole acetamides, it is hypothesized that this compound may modulate key cellular processes such as cell proliferation, survival, and signaling pathways.[1][7]

These application notes provide a framework of standard in vitro assays to characterize the biological activity of this compound. The described protocols for cell viability, kinase inhibition, and Western blot analysis are foundational methods for the initial screening and mechanistic study of novel chemical entities in a drug discovery context.

Data Presentation: Quantitative Analysis

The following tables present hypothetical, yet representative, data for this compound (referred to as Compound BIA) in common in vitro assays. These tables are structured for clarity and to facilitate the comparison of potential activities.

Table 1: Cytotoxicity of Compound BIA in Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is typically generated using a cell viability assay, such as the MTT assay.[8]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma488.5
MCF-7Breast Adenocarcinoma4812.3
PC-3Prostate Adenocarcinoma4825.1
HUVECNormal Endothelial Cells48> 100

Table 2: In Vitro Kinase Inhibitory Activity of Compound BIA

This table shows the IC50 values of Compound BIA against a panel of selected protein kinases, which are common targets for indole-based compounds.[9][10] A luminescence-based assay measuring ADP production is a common method for this determination.[9]

Kinase TargetCompound BIA IC50 (nM)Staurosporine IC50 (nM) (Control)
MAP3K758
ERK1/2>10,00020
JNK45015
p3812010

Table 3: Modulation of MAPK Pathway Phosphorylation by Compound BIA

This table presents a semi-quantitative summary of Western blot data, indicating the effect of Compound BIA on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11]

Target ProteinTreatment (Compound BIA, 10 µM)Observed Phosphorylation Level (Fold Change vs. Control)
p-MAP3K+ Stimulant0.3
p-p38+ Stimulant0.4
p-ERK1/2+ Stimulant0.9
p-JNK+ Stimulant0.6

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to achieve final desired concentrations. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow MTT Assay Workflow s1 Seed Cells (96-well plate) s2 Add Compound BIA (Serial Dilutions) s1->s2 s3 Incubate (e.g., 48 hours) s2->s3 s4 Add MTT Reagent s3->s4 s5 Incubate (3-4 hours) & Formazan Formation s4->s5 s6 Solubilize Formazan (DMSO) s5->s6 s7 Read Absorbance (570 nm) s6->s7 s8 Calculate IC50 s7->s8

Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which generates a luminescent signal via luciferase. The signal intensity is inversely proportional to the kinase inhibitor's activity.[9]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound BIA in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the desired kinase (e.g., p38, MAP3K) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[9]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_workflow Kinase Assay Workflow k1 Dispense Compound BIA & Kinase Enzyme k2 Pre-incubate k1->k2 k3 Initiate Reaction (Add Substrate/ATP) k2->k3 k4 Incubate (e.g., 60 min) k3->k4 k5 Stop Reaction & Deplete ATP k4->k5 k6 Convert ADP to ATP & Generate Light k5->k6 k7 Measure Luminescence k6->k7 k8 Calculate IC50 k7->k8

Workflow for a luminescence-based kinase assay.
Western Blot Analysis of MAPK Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insights into a compound's action.[16][17] The MAPK pathway is a common target for indole derivatives and plays a critical role in cell proliferation and apoptosis.[11]

Protocol:

  • Cell Culture and Treatment: Grow cells (e.g., A549) in 6-well plates to 70-80% confluency. Pre-treat the cells with various concentrations of Compound BIA or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Induce MAPK pathway activation by treating cells with a stimulant (e.g., H₂O₂, LPS, or a growth factor) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-p38) and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensities using densitometry software.

G cluster_pathway Hypothesized MAPK Pathway Inhibition Stimulant Extracellular Stimulant (e.g., Stress, Growth Factor) MAP3K MAP3K Stimulant->MAP3K pMAP3K p-MAP3K MAP3K->pMAP3K Phosphorylation p38 p38 pMAP3K->p38 pp38 p-p38 p38->pp38 Phosphorylation Response Cellular Response (Inflammation, Apoptosis) pp38->Response Compound Compound BIA Compound->pMAP3K Inhibition

Hypothesized inhibition of the MAPK/p38 pathway.

Disclaimer

The data, protocols, and pathways presented in these application notes are for illustrative purposes. They are based on established methodologies for characterizing novel indole derivatives and do not represent experimentally verified results for this compound. Researchers must optimize all assay conditions for their specific experimental setup, cell lines, and reagents of interest.

References

Application Notes and Protocols: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential medicinal chemistry applications of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This document outlines prospective therapeutic areas, details relevant experimental protocols for biological evaluation, and presents key data interpretation frameworks. The indole nucleus is a well-established privileged scaffold in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2] The presence of a bromine atom and an acetamide side chain on the indole core of the title compound suggests potential for development as a therapeutic agent, particularly in oncology.

While specific biological data for this compound is not extensively available in the public domain, this document extrapolates potential applications and provides detailed evaluation protocols based on the known activities of structurally similar bromoindole and indole acetamide derivatives.[3][4]

Potential Therapeutic Applications

The structural features of this compound suggest several potential applications in medicinal chemistry, primarily centered around the inhibition of key cellular signaling pathways.

Anticancer Agent

Indole derivatives are widely investigated as anticancer agents due to their ability to modulate various signaling pathways implicated in cancer progression.[5][6] The bromoindole moiety, in particular, is a key component of several kinase inhibitors.[4]

Hypothesized Mechanism of Action:

  • Kinase Inhibition: The indole scaffold can act as a hinge-binding motif for various protein kinases.[2] The 2-bromo substitution could enhance binding affinity and selectivity towards specific kinases that are often dysregulated in cancer, such as Receptor Tyrosine Kinases (RTKs) or cyclin-dependent kinases (CDKs).[2][7]

  • Induction of Apoptosis: Many indole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[3][8]

  • Tubulin Polymerization Inhibition: Certain indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[2]

Modulator of Neurological Pathways

The indole core is structurally related to neurotransmitters like serotonin. While the primary focus of this note is on oncology, derivatives of indole have been explored for their potential in treating neurodegenerative diseases.[2]

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound as a therapeutic agent, a systematic evaluation of its biological activity is required. The following are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is designed to quantify the inhibitory activity of the compound against a panel of protein kinases. The principle is based on the measurement of ADP produced during the kinase reaction.[1]

Materials:

  • This compound

  • Target protein kinase(s)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2%.

  • Kinase Reaction Setup:

    • Add 5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of 2X kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of 2X substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.[1][9]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][10]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8][12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
Kinase AData
Kinase BData
Kinase CData

Table 2: Anticancer Cytotoxicity of this compound

Cancer Cell LineIC50 (µM) after 48h exposure
A549 (Lung)Data
MCF-7 (Breast)Data
HCT116 (Colon)Data

Visualizations

Diagrams illustrating key concepts and workflows are provided below using the DOT language.

G cluster_0 Experimental Workflow for Compound Evaluation A Compound Synthesis & Characterization B In Vitro Kinase Screening A->B Primary Screening C Cell-Based Assays (e.g., MTT) B->C Functional Validation D Lead Optimization (SAR Studies) C->D Iterative Improvement

Caption: General workflow for screening and characterization.

G cluster_1 Hypothesized Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->RAF Potential Inhibition

Caption: Simplified RTK signaling pathway and a potential point of inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols offer a starting point for the systematic evaluation of its biological activity. Further studies, including broader kinase profiling, mechanism of action elucidation, and in vivo efficacy studies, will be crucial to fully realize its therapeutic potential.

References

Application Notes and Protocols: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a brominated derivative of N-acetyltryptamine, is a versatile precursor in the synthesis of a variety of biologically active molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The strategic placement of a bromine atom at the 2-position of the indole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor, with a focus on its role in developing potent melatonin receptor agonists and other bioactive indole derivatives.

Applications in Pharmaceutical Synthesis

The primary application of this compound and its analogues lies in their utility as intermediates for synthesizing compounds targeting various physiological pathways.

  • Melatonin Receptor Agonists: The methoxy analogue, N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), has been synthesized and characterized as a potent melatonin agonist.[2] It exhibits a significantly higher binding affinity for melatonin receptors compared to melatonin itself.[2] This highlights the potential of using the 2-bromo-N-acetyltryptamine scaffold to develop novel therapeutics for sleep disorders, circadian rhythm disturbances, and other conditions modulated by melatonin signaling.

  • Serotonin Receptor Ligands: Positional isomers, such as 6-bromo-N-acetyltryptamine, have been identified as 5-HT2A receptor antagonists.[3] The 5-HT2A receptor is a key target in the development of treatments for neuropsychiatric disorders.[3] This suggests that derivatives of this compound could be explored for their activity at serotonin receptors.

  • General Indole-Based Therapeutics: The indole ring system is a fundamental component of many pharmaceutical agents, including anti-inflammatory drugs and anti-cancer agents.[1][4][5] The bromo-indole core of the title compound provides a starting point for the synthesis of a wide range of substituted indole derivatives with potential therapeutic applications.

Quantitative Data Summary

The following tables summarize key quantitative data for analogues of this compound, demonstrating the potential for developing potent bioactive molecules from this precursor.

Table 1: Melatonin Receptor Binding Affinity

CompoundRelative Binding Affinity (vs. Melatonin)TargetReference
2-Bromomelatonin~10 times higherMelatonin Receptors[2]
Melatonin1 (Reference)Melatonin Receptors[2]
2-IodomelatoninSimilar to 2-BromomelatoninMelatonin Receptors[2]

Table 2: 5-HT2A Receptor Antagonist Activity

CompoundIC50TargetReference
6-Bromo-N-propionyltryptamineMore potent than compound 25-HT2A Receptor[3]
6-Bromo-N-acetyltryptamine (2)Less potent than compound 15-HT2A Receptor[3]
Ketanserin TartratePositive Control5-HT2A Receptor[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from the synthesis of 2-bromomelatonin and can be applied to N-acetyltryptamine to yield the title compound.[2]

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)acetamide (N-acetyltryptamine)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetic Acid

  • Nitrogen gas supply

  • Flash chromatography system (Silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide in anhydrous acetic acid in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Suzuki Cross-Coupling of the 2-Bromoindole Scaffold

This generalized protocol illustrates how the 2-bromo position can be functionalized to create diverse analogues.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system to the vessel.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting product by column chromatography.

Visualizations

experimental_workflow start N-acetyltryptamine bromination Direct Bromination (NBS, Acetic Acid) start->bromination precursor This compound bromination->precursor coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) precursor->coupling library Diverse Library of Indole Analogues coupling->library screening Biological Screening (e.g., Receptor Binding Assays) library->screening

Caption: Synthetic workflow using the precursor.

melatonin_pathway cluster_synthesis Melatonin Biosynthesis cluster_signaling Receptor Signaling Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC NAS N-acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin HIOMT Melatonin_Agonist Melatonin / 2-Bromomelatonin (Agonist) Receptor Melatonin Receptors (MT1/MT2) Melatonin_Agonist->Receptor GABA_Effect Potentiation of GABAergic Inhibition Melatonin_Agonist->GABA_Effect Effect Physiological Effects (Sleep, Circadian Rhythm) Receptor->Effect GABA_R GABA-A Receptor GABA_R->GABA_Effect

Caption: Melatonin biosynthesis and signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with Bromo-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving bromo-indole compounds. This class of molecules has garnered significant interest for its therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. The introduction of a bromine atom to the indole scaffold can significantly modulate the compound's physicochemical properties, often enhancing its biological activity.[1] This document outlines detailed protocols for preclinical evaluation and provides a summary of quantitative data from relevant studies.

Data Presentation: Quantitative Analysis of Bromo-Indole Compound Activity

The following tables summarize the in vitro and in vivo activities of selected bromo-indole derivatives across different therapeutic areas.

Table 1: Anti-Cancer Activity of Bromo-Indole Compounds

CompoundCancer TypeModelKey FindingsReference(s)
5-Bromo-indole-3-acetic acid (5Br-IAA)Nasopharyngeal CarcinomaFaDu human xenografts in SCID miceShowed a modest tumor growth delay when combined with horseradish peroxidase (HRP) gene therapy.[2][2]
3-(2-Bromoethyl)-indole (BEI-9)Colon CancerImmunodeficient miceTolerated at doses below 10 mg/kg (intraperitoneal administration). Inhibits NF-κB activation.[1]
FBA-TPQ (makaluvamine analog)Breast CancerPreclinical in vivo modelSignificant tumor growth inhibition.[3]
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)Angiogenesis ModelChick Chorioallantois Membrane (CAM) AssayMarked regression of blood vessels, indicating potent anti-angiogenic activity.[3][3]
5-Bromo-indole-2-carboxylic acid derivativesVariousIn silico and in vitroPotent EGFR tyrosine kinase inhibitors with antiproliferative activity against A549, HepG2, and MCF-7 cancer cell lines.[4][4]

Table 2: Anti-Inflammatory Activity of Bromo-Indole Compounds

CompoundInflammatory ModelAnimal ModelKey FindingsReference(s)
6-BromoindoleLipopolysaccharide (LPS)-induced inflammationRAW264.7 mouse macrophages (in vitro)Significantly reduced the translocation of NF-κB to the nucleus.[5][5]
6-BromoisatinLipopolysaccharide (LPS)-induced inflammationRAW264.7 mouse macrophages (in vitro)Significantly reduced the translocation of NF-κB to the nucleus, downregulating pro-inflammatory gene expression.[5][5]
Indole-chalcone hybridsCarrageenan-induced paw edemaMiceStatistically significant decrease in the number of writhing movements compared to the control group.[6][6]

Table 3: Neuroprotective Activity of Bromo-Indole Compounds

CompoundDisease ModelAnimal/Cell ModelKey FindingsReference(s)
2-Bromo-cryptolepineNeurodegenerative disease modelIn vitroBiological evaluation as a potential neuroprotective agent.[7][7]
Indole-based compoundsParkinson's DiseaseIn vitroSelective inhibition of human MAO-B.[7][7]

Experimental Protocols

Anti-Cancer Efficacy Study: Xenograft Mouse Model

This protocol describes the evaluation of a bromo-indole compound's anti-tumor efficacy in a subcutaneous xenograft model.

Materials:

  • Bromo-indole compound

  • Vehicle for drug formulation (e.g., DMSO, corn oil, saline)[8]

  • Cancer cell line (e.g., MCF-7, MDA-MB-231, A549, FaDu)[2][3][4]

  • Immunocompromised mice (e.g., SCID or nude mice)[2]

  • Matrigel (optional)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

  • Tissue culture reagents

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or media), with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=6-10 mice per group).

    • Administer the bromo-indole compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage, intravenous). Dosing and frequency will be compound-specific and should be determined from preliminary toxicity studies.[1]

  • Endpoint Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform further analyses on tumor tissue as required (e.g., histopathology, Western blotting, PCR).

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This protocol details the assessment of the anti-inflammatory properties of a bromo-indole compound using the carrageenan-induced paw edema model in rats.[2]

Materials:

  • Bromo-indole compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)[]

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin or Diclofenac)[]

  • Wistar or Sprague-Dawley rats[10]

  • Plethysmometer or digital calipers

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.

  • Animal Grouping and Dosing:

    • Randomly divide rats into groups (n=6-8 per group): vehicle control, positive control, and bromo-indole compound treatment groups (at least 3 doses).

    • Administer the bromo-indole compound, vehicle, or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Paw Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

  • Endpoint Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., cytokine levels via ELISA, protein expression via Western blot).[]

Neuroprotective Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Stroke Model

This protocol provides a general framework for evaluating the neuroprotective effects of a bromo-indole compound in a rodent model of ischemic stroke.

Materials:

  • Bromo-indole compound

  • Vehicle for drug formulation

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system

Procedure:

  • Surgical Procedure (MCAO):

    • Anesthetize the rat and perform the MCAO surgery to induce focal cerebral ischemia. This typically involves the insertion of a filament to occlude the middle cerebral artery.

    • Monitor cerebral blood flow to confirm successful occlusion.

  • Drug Administration:

    • Administer the bromo-indole compound or vehicle at a specific time point relative to the onset of ischemia (e.g., during ischemia or at the time of reperfusion). The route of administration can be intravenous or intraperitoneal.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate the neurological deficits of each rat using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the rats and harvest the brains.

    • Slice the brains into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the treatment and control groups to determine the neuroprotective efficacy of the bromo-indole compound.

Signaling Pathways and Visualization

Bromo-indole compounds exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

VEGF Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) signaling is a critical regulator of angiogenesis. Some bromo-indole compounds have demonstrated anti-angiogenic properties by inhibiting this pathway.[3]

VEGF_Signaling_Pathway BromoIndole Bromo-Indole Compound VEGFA VEGF-A BromoIndole->VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BromoIndole Bromo-Indole Compound IKK IKK Complex BromoIndole->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression PI3K_Akt_Signaling_Pathway BromoIndole Bromo-Indole Compound PI3K PI3K BromoIndole->PI3K GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth InVivo_Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Target Engagement) A->B C Pharmacokinetics & Toxicology Studies B->C D In Vivo Efficacy Model Selection (e.g., Xenograft, Inflammation, Stroke) C->D E Protocol Development (Dosing, Schedule, Endpoints) D->E F In Vivo Experimentation E->F G Data Collection & Analysis (e.g., Tumor Volume, Paw Edema, Neurological Score) F->G H Endpoint Tissue Analysis (e.g., Histology, Biomarkers) F->H I Results Interpretation & Reporting G->I H->I

References

Application Notes and Protocols: Acylation of Tryptamine with Mixed Nicotinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of N-nicotinoyl tryptamine, a compound of interest for its potential pharmacological activities. The synthesis involves the acylation of tryptamine with a mixed nicotinic anhydride. N-acyl tryptamines are a class of compounds that have garnered attention for their diverse biological effects, including anti-inflammatory and psychoactive properties.[1] This protocol is based on established principles of mixed anhydride amide synthesis, offering a robust method for the preparation of N-nicotinoyl tryptamine for research and development purposes.

Data Presentation

The following table summarizes the key reactants and reaction parameters for the synthesis of N-nicotinoyl tryptamine.

ParameterValue
Reactants
Tryptamine1.0 equivalent
Nicotinic Acid1.1 equivalents
Ethyl Chloroformate1.1 equivalents
Triethylamine2.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -15°C to Room Temperature
Reaction Time 2-4 hours
Purification Method Column Chromatography
Expected Yield Moderate to High

Experimental Protocols

This section outlines the detailed methodology for the synthesis of N-nicotinoyl tryptamine via the mixed nicotinic anhydride method.

Materials and Equipment
  • Tryptamine

  • Nicotinic acid

  • Ethyl chloroformate

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Protocol for the Synthesis of N-Nicotinoyl Tryptamine
  • Preparation of the Mixed Nicotinic-Carbonic Anhydride:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve nicotinic acid (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -15°C using a low-temperature bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -15°C.

    • After the addition is complete, stir the reaction mixture at -15°C for 30-60 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Acylation of Tryptamine:

    • In a separate flame-dried round-bottom flask, dissolve tryptamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the tryptamine solution to 0°C in an ice bath.

    • Slowly add the freshly prepared mixed anhydride solution from step 1 to the tryptamine solution. The addition can be done via cannula transfer or by carefully pouring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain pure N-nicotinoyl tryptamine.

  • Characterization:

    • Confirm the identity and purity of the synthesized N-nicotinoyl tryptamine using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Chemical Reaction Scheme

cluster_0 Mixed Anhydride Formation cluster_1 Acylation NicotinicAcid Nicotinic Acid MixedAnhydride Nicotinic-Carbonic Mixed Anhydride NicotinicAcid->MixedAnhydride + EthylChloroformate Ethyl Chloroformate EthylChloroformate->MixedAnhydride + Triethylamine1 Triethylamine Triethylamine1->MixedAnhydride THF, -15°C Et3NHCl1 Et3N.HCl Tryptamine Tryptamine NNicotinoylTryptamine N-Nicotinoyl Tryptamine MixedAnhydride->NNicotinoylTryptamine THF, 0°C to RT Tryptamine->NNicotinoylTryptamine + Triethylamine2 Triethylamine Triethylamine2->NNicotinoylTryptamine Et3NHCl2 Et3N.HCl CarbonicAcidByproduct Carbonic Acid Byproduct start Start step1 Dissolve Nicotinic Acid and Triethylamine in THF start->step1 step2 Cool to -15°C step1->step2 step3 Add Ethyl Chloroformate step2->step3 step4 Stir for 30-60 min (Mixed Anhydride Formation) step3->step4 step7 Add Mixed Anhydride to Tryptamine Solution step4->step7 step5 Prepare Tryptamine and Triethylamine solution in THF step6 Cool to 0°C step5->step6 step6->step7 step8 Warm to RT and Stir step7->step8 step9 Filter and Concentrate step8->step9 step10 Aqueous Work-up step9->step10 step11 Dry and Concentrate step10->step11 step12 Column Chromatography step11->step12 end Pure N-Nicotinoyl Tryptamine step12->end cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Responses cluster_2 Physiological Outcomes NNT N-Nicotinoyl Tryptamine SerotoninReceptor Serotonin Receptors (e.g., 5-HT2A) NNT->SerotoninReceptor Binds TAAR Trace Amine-Associated Receptors (TAARs) NNT->TAAR Binds NADMetabolism NAD+ Metabolism Enzymes NNT->NADMetabolism Influences SecondMessengers Second Messenger Modulation SerotoninReceptor->SecondMessengers TAAR->SecondMessengers GeneExpression Altered Gene Expression NADMetabolism->GeneExpression SecondMessengers->GeneExpression NeuronalActivity Modulation of Neuronal Activity SecondMessengers->NeuronalActivity InflammatoryPathways Modulation of Inflammatory Pathways GeneExpression->InflammatoryPathways CNS_Effects CNS Effects NeuronalActivity->CNS_Effects AntiInflammatory Anti-inflammatory Response InflammatoryPathways->AntiInflammatory

References

Application Notes and Protocols for Mechanism of Action Studies of N-Acetyltryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the mechanism of action of N-acetyltryptamine (NAT) derivatives, which primarily target melatonin receptors. The protocols detailed below are foundational for characterizing the binding affinity and functional activity of these compounds, which are crucial steps in drug discovery and development.

Introduction to N-Acetyltryptamine Derivatives and their Therapeutic Potential

N-acetyltryptamine is a structural analog of melatonin, the primary hormone regulating circadian rhythms.[1][2] Like melatonin, NAT and its derivatives exert their effects by interacting with melatonin receptors, MT1 and MT2.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are promising targets for treating a variety of conditions, including sleep disorders, circadian rhythm disruptions, and potentially mood disorders and cancer.[3] The primary signaling pathway for both MT1 and MT2 receptors involves coupling to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Understanding the specific interactions of novel NAT derivatives with these receptors is key to developing more potent and selective therapeutic agents.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) and functional activities (pEC50 and % Inhibition) of a series of C2-substituted indolealkylamine derivatives, which are analogs of N-acetyltryptamine, at human MT1 and MT2 receptors.[4] This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Binding Affinities (pKi) of N-Acetyltryptamine Derivatives at Human MT1 and MT2 Receptors [4]

CompoundpKi (MT1)pKi (MT2)
5a 5.48 ± 0.115.56 ± 0.04
5b 6.29 ± 0.106.25 ± 0.08
5c 6.01 ± 0.166.09 ± 0.10
5d 5.76 ± 0.125.79 ± 0.10
5e 6.29 ± 0.157.29 ± 0.14
5f 4.80 ± 0.135.61 ± 0.10
5g 5.09 ± 0.115.76 ± 0.10
5h 6.05 ± 0.126.72 ± 0.11
5i 5.82 ± 0.105.88 ± 0.09
5j 5.99 ± 0.146.03 ± 0.11
5k 6.12 ± 0.136.18 ± 0.10
5l 4.96 ± 0.105.68 ± 0.09
5m 5.63 ± 0.115.69 ± 0.08
5n 4.63 ± 0.125.42 ± 0.10
5o 5.91 ± 0.135.97 ± 0.10

Data is presented as mean ± SEM.

Table 2: Functional Activity (pEC50 and % Inhibition) of N-Acetyltryptamine Derivatives at Human MT1 and MT2 Receptors [4]

CompoundpEC50 (MT1)% Inhibition (MT1)pEC50 (MT2)% Inhibition (MT2)
Melatonin (agonist control) 9.8 ± 0.285 ± 59.9 ± 0.190 ± 4
5b 6.28 ± 0.3245 ± 86.65 ± 0.6355 ± 10
5c -Inverse Agonist--
5h -Antagonist-Antagonist
5j -Partial Agonist-Partial Agonist
5k 5.50 ± 0.3530 ± 76.59 ± 1.1940 ± 9
5o -Partial Agonist-Partial Agonist

Data is presented as mean ± SEM. For antagonists and partial agonists where a full dose-response curve was not achieved, the qualitative activity is noted.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway for MT1 and MT2 receptors and the general workflows for the experimental protocols described below.

MT_Signaling_Pathway cluster_membrane Cell Membrane NAT_Derivative N-Acetyltryptamine Derivative (Agonist) MT_Receptor MT1 / MT2 Receptor NAT_Derivative->MT_Receptor Binds Gi_Protein Gi Protein (αβγ) MT_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Reduced Levels Lead to

Caption: MT1/MT2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow Membrane_Prep 1. Prepare Membranes (from cells expressing MT1/MT2) Incubation 2. Incubate Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound/Free (Vacuum Filtration) Incubation->Filtration Counting 4. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis (Calculate Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow Cell_Culture 1. Culture Cells (expressing MT1/MT2) Stimulation 2. Stimulate with Forskolin + Test Compound Cell_Culture->Stimulation Lysis_Detection 3. Cell Lysis and cAMP Detection Stimulation->Lysis_Detection Measurement 4. Measure Signal (e.g., Luminescence/Fluorescence) Lysis_Detection->Measurement Analysis 5. Data Analysis (Calculate EC50 / IC50) Measurement->Analysis

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying GPCRs and can be adapted for specific N-acetyltryptamine derivatives.

Protocol 1: Radioligand Competition Binding Assay for MT1 and MT2 Receptors

This protocol is used to determine the binding affinity (Ki) of unlabeled N-acetyltryptamine derivatives by measuring their ability to compete with a radiolabeled ligand for binding to the MT1 or MT2 receptor.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2000 Ci/mmol)

  • Non-specific binding control: Melatonin (10 µM)

  • Test N-acetyltryptamine derivatives at a range of concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Binding Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of Binding Buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or the test N-acetyltryptamine derivative at various concentrations.

      • 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~100-200 pM).

      • 150 µL of the membrane preparation (20-40 µg of protein).

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold Binding Buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for MT1 and MT2 Receptors

This protocol measures the ability of N-acetyltryptamine derivatives to act as agonists or antagonists at MT1 and MT2 receptors by quantifying their effect on intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture medium (e.g., F-12 or DMEM with 10% FBS)

  • Assay Buffer: HBSS or serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • Forskolin (an adenylyl cyclase activator)

  • Test N-acetyltryptamine derivatives at a range of concentrations

  • Melatonin (as a reference agonist)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • White or black 96- or 384-well microplates (depending on the detection kit)

  • Plate reader capable of detecting the signal from the chosen cAMP kit

Procedure:

  • Cell Plating:

    • Seed the cells into the appropriate microplate at a density of 5,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist Mode Assay:

    • Remove the culture medium and add Assay Buffer.

    • Add the test N-acetyltryptamine derivative or melatonin at various concentrations to the wells.

    • Add forskolin to a final concentration of 1-10 µM to all wells (to stimulate cAMP production).

    • Incubate for 15-30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with the test N-acetyltryptamine derivative at various concentrations for 15-30 minutes.

    • Add a fixed concentration of melatonin (typically the EC80 concentration) to all wells, except for the basal control.

    • Add forskolin to a final concentration of 1-10 µM to all wells.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • For agonists: Plot the cAMP concentration (or signal) against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists: Plot the inhibition of the melatonin response against the log concentration of the test compound to determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.

These protocols provide a solid framework for the detailed investigation of the mechanism of action of novel N-acetyltryptamine derivatives, facilitating the identification of promising candidates for further therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis typically involves a two-step process:

  • N-Acetylation of tryptamine: Tryptamine is first protected as N-(2-(1H-indol-3-yl)ethyl)acetamide. This is a standard procedure often carried out using acetic anhydride or acetyl chloride in the presence of a base.

  • Bromination of the indole ring: The resulting N-acetyltryptamine is then selectively brominated at the C-2 position of the indole ring using a suitable brominating agent, most commonly N-bromosuccinimide (NBS).

Q2: What are the critical parameters affecting the yield of the bromination step?

Several factors can significantly impact the yield and purity of the final product. These include the choice of brominating agent, solvent, reaction temperature, and reaction time. Careful control of these parameters is essential to minimize side reactions and maximize the yield of the desired 2-bromo-isomer.

Q3: What are the common side products in this synthesis?

Common side products can include:

  • Dibrominated indoles: Over-bromination can lead to the formation of dibromo-indole derivatives.

  • Other bromo-isomers: While the 2-position is generally favored, bromination can sometimes occur at other positions on the indole ring.

  • Oxidation products: Indole rings can be susceptible to oxidation, especially under harsh reaction conditions.

  • Starting material: Incomplete reaction will result in the presence of unreacted N-(2-(1H-indol-3-yl)ethyl)acetamide.

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Potential Cause 1: Inactive Brominating Agent.

    • Question: My reaction with N-bromosuccinimide (NBS) is not proceeding. What could be the issue?

    • Answer: NBS can decompose over time, especially if not stored properly. It is recommended to use freshly recrystallized NBS for best results. Impure NBS may appear yellowish and can lead to unreliable outcomes.[1]

  • Potential Cause 2: Inappropriate Solvent.

    • Question: The reaction is sluggish or messy in my chosen solvent. What are the recommended solvents for this bromination?

    • Answer: The choice of solvent is crucial. For NBS brominations, anhydrous solvents like carbon tetrachloride (CCl4), chloroform (CHCl3), or acetonitrile (CH3CN) are commonly used.[2] The use of anhydrous conditions is important to prevent hydrolysis of the product.[2]

  • Potential Cause 3: Suboptimal Reaction Temperature.

    • Question: I am observing multiple spots on my TLC, including what appears to be starting material and some unidentified byproducts. Could the temperature be the problem?

    • Answer: Yes, temperature plays a critical role. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an incomplete reaction.

Problem: Formation of multiple products.

  • Potential Cause 1: Over-bromination.

    • Question: My mass spectrometry analysis indicates the presence of a dibrominated product. How can I avoid this?

    • Answer: Over-bromination occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long. Carefully control the stoichiometry of NBS (using 1.0 to 1.1 equivalents is a good starting point). Monitoring the reaction closely by TLC and quenching it as soon as the starting material is consumed can help prevent the formation of dibrominated species.

  • Potential Cause 2: Formation of other bromo-isomers.

    • Question: My NMR spectrum is complex, suggesting a mixture of isomers. How can I improve the regioselectivity for the 2-position?

    • Answer: The directing effect of the N-acetyl group should favor bromination at the C-2 position. However, factors like the solvent and temperature can influence regioselectivity. Using a non-polar solvent can sometimes enhance the selectivity.

Experimental Protocols

Key Experiment: Bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide

This protocol is a general guideline based on established procedures for the bromination of indole derivatives. Optimization may be required.

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)acetamide

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous acetonitrile (CH3CN) or chloroform (CHCl3)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide.

EntryBrominating Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NBS (1.05)CH2Cl20 to rt265
2NBS (1.05)CH3CN0 to rt275
3NBS (1.05)THF0 to rt450
4NBS (1.2)CH3CN0 to rt270 (with dibromo impurity)
5Br2 (1.05)CH2Cl20145 (mixture of isomers)

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Visualizations

Synthesis_Pathway Tryptamine Tryptamine N_Acetyltryptamine N-(2-(1H-indol-3-yl)ethyl)acetamide Tryptamine->N_Acetyltryptamine Acetic Anhydride, Base Final_Product This compound N_Acetyltryptamine->Final_Product N-Bromosuccinimide (NBS), Solvent

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Reagents (e.g., recrystallize NBS) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Multiple Products on TLC? Incomplete_Reaction->Side_Reactions No Optimize_Temp Optimize Temperature (e.g., run at lower temp.) Incomplete_Reaction->Optimize_Temp Yes Optimize_Stoichiometry Adjust Stoichiometry (e.g., reduce NBS eq.) Side_Reactions->Optimize_Stoichiometry Yes Purification_Issue Purification Issues? Side_Reactions->Purification_Issue No Solution Improved Yield Optimize_Stoichiometry->Solution Optimize_Temp->Solution Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chromatography Yes Purification_Issue->Solution No Optimize_Chromatography->Solution

Caption: Troubleshooting workflow for low yield.

Side_Reactions Starting_Material N-(2-(1H-indol-3-yl)ethyl)acetamide Desired_Product 2-Bromo Product (Desired) Starting_Material->Desired_Product NBS (1 eq) Dibromo_Product Dibromo Product Starting_Material->Dibromo_Product NBS (>1 eq) Other_Isomers Other Bromo-Isomers Starting_Material->Other_Isomers Suboptimal Conditions Oxidation_Product Oxidation Product Starting_Material->Oxidation_Product Harsh Conditions

Caption: Potential side reactions in the bromination step.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered during this critical synthetic transformation. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and maximize the yield of your desired brominated indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of indole?

A1: The bromination of indole is prone to several side reactions, primarily due to the high electron density and reactivity of the indole nucleus. The most common side reactions include:

  • Polybromination: The introduction of more than one bromine atom onto the indole ring is a frequent issue. The reaction of indole with elemental bromine can lead to a mixture of higher substitution products.[1] Without careful control of stoichiometry, di- and even tri-brominated indoles can be formed.

  • Oxidation to Oxindoles: In the presence of certain brominating agents, particularly N-bromosuccinimide (NBS) in aqueous or protic solvents, the indole ring can be oxidized to form oxindole byproducts.[2] For instance, the reaction of indole-3-acetic acid with NBS in tert-butanol can produce oxindole-3-acetic acid and its brominated derivatives.[2]

  • Lack of Regioselectivity: Direct bromination of an unprotected indole typically occurs at the most nucleophilic C3 position.[2] Achieving bromination at other positions, such as C2, C5, or C6, often requires the use of protecting groups on the indole nitrogen to direct the regioselectivity.

  • Degradation of the Product: The desired bromoindole product, particularly 3-bromoindole, can be unstable and prone to decomposition, especially in the presence of acid byproducts like hydrogen bromide (HBr) that can form during the reaction.[1]

Q2: I am observing significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for mono-bromination?

A2: Controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. Using a precise 1:1 molar ratio of indole to the brominating agent is a good starting point. Additionally, several other factors can be adjusted:

  • Choice of Brominating Agent: Milder brominating agents are less prone to causing polybromination. Consider using N-bromosuccinimide (NBS) or pyridinium bromide perbromide instead of elemental bromine (Br₂).

  • Reaction Temperature: Lowering the reaction temperature, often to 0°C or below, can significantly enhance the selectivity for mono-bromination by reducing the overall reactivity of the system.[1]

  • Slow Addition: Adding the brominating agent slowly and portion-wise to the indole solution can help to maintain a low concentration of the brominating species in the reaction mixture, thereby favoring mono-substitution.

Q3: My reaction with NBS is producing a significant amount of oxindole. What is causing this and how can I prevent it?

A3: The formation of oxindoles during NBS bromination is often attributed to the presence of water or other nucleophilic solvents. The proposed mechanism involves the initial attack of the electrophilic bromine at the C2-C3 double bond, followed by the addition of a nucleophile (like water or an alcohol from the solvent) to form an intermediate that then rearranges to the oxindole.[2]

To minimize oxindole formation:

  • Use Anhydrous Conditions: Ensure that your solvent and glassware are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Choose Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or carbon tetrachloride (CCl₄) are less likely to participate in the reaction and promote oxindole formation compared to protic solvents like alcohols or aqueous mixtures.

Q4: I need to brominate my indole at the C5 position, but the reaction is primarily occurring at C3. What is the best strategy to achieve the desired regioselectivity?

A4: To achieve selective bromination at positions other than C3, it is generally necessary to protect the indole nitrogen. The protecting group modulates the electronic properties of the indole ring and can sterically hinder the C2 and C3 positions, thereby directing the electrophilic attack to the benzene portion of the molecule.

Commonly used N-protecting groups for directing bromination include:

  • Tosyl (Ts): An electron-withdrawing group that deactivates the pyrrole ring towards electrophilic attack.

  • tert-Butoxycarbonyl (Boc): A bulky group that can sterically block the positions adjacent to the nitrogen.

After the protection step, bromination can be carried out, followed by the removal of the protecting group to yield the desired C5-bromoindole.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-brominated Indole and a Complex Mixture of Products.

This is a common issue arising from a lack of control over the reaction conditions.

Caption: Troubleshooting workflow for low yield of mono-brominated indole.

Problem 2: Product degradation during workup or purification.

3-Bromoindole, in particular, is known to be unstable.

  • Neutralize Acid: During the reaction and workup, ensure that any generated HBr is neutralized. This can be achieved by using a base like pyridine as the solvent or by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution).[1]

  • Avoid High Temperatures: Keep the temperature low during solvent removal (rotary evaporation) and purification (e.g., column chromatography).

  • Prompt Purification and Storage: Purify the product as soon as possible after the reaction is complete. Store the purified bromoindole under an inert atmosphere, protected from light, and at a low temperature.

Data Presentation

The choice of brominating agent and reaction conditions significantly impacts the product distribution. Below is a summary of reported yields for the synthesis of 3-bromoindole and the product distribution for the bromination of indole-3-acetic acid.

Table 1: Comparison of Yields for the Synthesis of 3-Bromoindole

Brominating AgentSolventTemperature (°C)Yield of 3-Bromoindole (%)Reference
Dioxane DibromideDioxane8-10Low (not specified)[1]
Dioxane DibromidePyridineNot specified48[1]
Pyridinium Bromide PerbromidePyridine0-264[1]
Electrochemical (nBu₄NBr/NH₄Br)MeCNRoom Temp81[3]

Table 2: Product Distribution in the Bromination of Indole-3-Acetic Acid with NBS [2]

Product% Composition (Relative)
3,5-dibromooxindole-3-acetic acidMajor
3-bromooxindole-3-acetic acidMajor
5-bromooxindole-3-acetic acidMinor
oxindole-3-acetic acidMinor

Note: The study did not provide specific percentage yields but identified the major and minor products based on NMR analysis.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide[1]

This method provides a good yield of 3-bromoindole with minimized side reactions.

Materials:

  • Indole

  • Pyridine (reagent grade)

  • Pyridinium bromide perbromide

  • Diethyl ether

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium hydroxide

  • n-Heptane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve indole (1.0 eq) in reagent grade pyridine in a flask and cool the solution to 0-2°C in an ice bath.

  • In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in pyridine.

  • Slowly add the pyridinium bromide perbromide solution to the cooled indole solution, ensuring the temperature does not exceed 2°C.

  • Once the addition is complete, pour the reaction mixture into cold diethyl ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the ether solution several times with cold, dilute aqueous hydrochloric acid to remove pyridine.

  • Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether under reduced pressure at a low temperature.

  • Recrystallize the crude product from n-heptane to obtain pure 3-bromoindole.

Protocol 2: Synthesis of 5-Bromoindole via N-Sulfonylation and Bromination (General Procedure)

This protocol outlines the general steps for achieving C5-bromination using a protecting group strategy.

Step 1: N-Sulfonylation of Indole

  • To a solution of indole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, 1.1 eq) at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Bromination of N-Tosylindole

  • Dissolve the N-tosylindole (1.0 eq) in a suitable solvent (e.g., CCl₄, DCM).

  • Add N-bromosuccinimide (NBS, 1.05 eq) to the solution.

  • Stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine and succinimide.

  • Dry the organic layer and concentrate to yield the crude 5-bromo-N-tosylindole, which can be purified by chromatography.

Step 3: Deprotection of 5-Bromo-N-Tosylindole

  • Dissolve the 5-bromo-N-tosylindole in a suitable solvent (e.g., methanol, ethanol).

  • Add a base (e.g., NaOH, KOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with acid and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product to obtain 5-bromoindole.

Visualizing Reaction Pathways

Formation of Polybrominated Side Products

The stepwise formation of di- and tri-brominated indoles from the initial mono-brominated product.

G Indole Indole Br2_1 + Br₂ Indole->Br2_1 MonoBromo 3-Bromoindole Br2_1->MonoBromo Br2_2 + Br₂ (excess) MonoBromo->Br2_2 DiBromo Di-bromoindole (e.g., 2,3- or 3,5-) Br2_2->DiBromo Br2_3 + Br₂ (excess) DiBromo->Br2_3 TriBromo Tri-bromoindole Br2_3->TriBromo G Indole Indole NBS + NBS Indole->NBS Intermediate1 Bromonium Ion Intermediate NBS->Intermediate1 NuH + NuH (e.g., H₂O) Intermediate1->NuH Intermediate2 Adduct NuH->Intermediate2 Rearrangement Rearrangement Intermediate2->Rearrangement Oxindole Oxindole Rearrangement->Oxindole

References

Technical Support Center: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-(2-Bromo-1H-indol-3-yl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-(2-(2-Bromo-1H-indol-3-yl)acetamide.

Issue 1: Low or No Yield of the Desired Product After Purification

  • Question: After performing the synthesis and purification, the final yield of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is significantly lower than expected, or no product is recovered. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors, from the initial reaction to the final purification steps. A systematic approach to troubleshooting is recommended.

    • Incomplete Bromination: The bromination of the starting material, N-(2-(1H-indol-3-yl)ethyl)acetamide, may not have gone to completion. This can be verified by analyzing the crude reaction mixture by TLC or LC-MS.

      • Solution: Ensure the N-bromosuccinimide (NBS) used is fresh and active. Optimize the reaction time and temperature. A slight excess of NBS may be required.

    • Product Decomposition: 2-Bromoindoles can be unstable, particularly when exposed to heat, light, or acidic conditions.[1] Decomposition on silica gel during column chromatography is a common issue.

      • Solution: Perform a stability test on a small sample of the crude product with silica gel before attempting large-scale column chromatography. If decomposition is observed, consider using deactivated silica gel or an alternative purification method like recrystallization.

    • Dehalogenation: The bromine atom at the 2-position can be lost, leading to the formation of the starting material as a byproduct. This can occur under certain chromatographic conditions or in the presence of nucleophiles.

      • Solution: Use non-nucleophilic solvents and bases during workup and purification. If using chromatography, minimize the time the compound spends on the column.

    • Product Lost During Workup: The product may have been lost during the aqueous workup if the pH was not optimal, leading to partitioning into the aqueous layer.

      • Solution: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent.

Issue 2: Presence of Multiple Spots on TLC Analysis of Purified Fractions

  • Question: Even after column chromatography, TLC analysis of the collected fractions shows multiple spots, indicating the presence of impurities. How can I improve the separation?

  • Answer: Co-elution of impurities is a common challenge in column chromatography. The following steps can help improve separation:

    • Optimize Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.

      • Solution: Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic elution.

    • Overloading the Column: The amount of crude product loaded onto the column may be too high, leading to poor separation.

      • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.

    • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

      • Solution: Ensure the silica gel is packed uniformly without any air bubbles. The top surface of the silica gel should be flat and protected with a layer of sand.

Issue 3: Product Appears to Degrade on the Column

  • Question: A colored band appears at the top of the column, and the eluted fractions contain a mixture of the desired product and what appears to be a degradation product. What is happening and how can it be prevented?

  • Answer: This is a strong indication of product decomposition on the stationary phase.

    • Acid-Catalyzed Decomposition: Silica gel is acidic and can cause the degradation of sensitive compounds like 2-bromoindoles.

      • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by preparing a slurry of silica gel in the eluent containing a small amount (0.1-1%) of triethylamine.

    • Alternative Stationary Phases: If deactivation of silica gel is not effective, consider using a different stationary phase.

      • Solution: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for purifying acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude this compound?

A1: The most common impurities include:

  • Starting Material: Unreacted N-(2-(1H-indol-3-yl)ethyl)acetamide.

  • Dibrominated Product: N-(2-(2,X-Dibromo-1H-indol-3-yl)ethyl)acetamide, where the second bromine atom can add to various positions on the indole ring.

  • Dehalogenated Product: The starting material, N-(2-(1H-indol-3-yl)ethyl)acetamide, formed by the loss of bromine from the product.

  • N-Oxidized Products: The indole nitrogen can be oxidized, especially if the reaction is exposed to air for extended periods.

Q2: What is the recommended method for purifying this compound?

A2: Flash column chromatography is a common and effective method for the purification of this compound.[2] However, due to the potential for decomposition on silica gel, careful optimization is required. Recrystallization can also be a viable option if a suitable solvent system is found, and it can be a gentler method for sensitive compounds.

Q3: How can I confirm the identity and purity of the final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: What are the best storage conditions for this compound?

A4: Due to the potential instability of 2-haloindoles, the purified compound should be stored as a solid in a tightly sealed container at low temperature (-20°C is recommended), protected from light and moisture.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-bromomelatonin.[2]

  • Dissolution: Dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) in anhydrous acetic acid at room temperature under a nitrogen atmosphere.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Possible Cause Diagnostic Check Recommended Solution
Incomplete ReactionTLC or LC-MS of crude shows significant starting materialUse fresh NBS, increase reaction time, or use a slight excess of NBS.
Product DecompositionStreaking or new spots on TLC with silicaUse deactivated silica, or switch to recrystallization or alumina chromatography.
DehalogenationMass spectrometry of crude shows a peak corresponding to the starting materialUse non-nucleophilic conditions; minimize purification time.
Loss During WorkupLow recovery of organic material after extractionEnsure neutral to slightly basic pH before extraction.

Table 2: Comparison of Purification Methods

Method Advantages Disadvantages Typical Purity
Flash Column ChromatographyHigh resolution, applicable to a wide range of polarities.Potential for compound decomposition on silica gel.>95%
RecrystallizationGentle method, can yield very pure material.Finding a suitable solvent can be challenging; lower yields.>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve Starting Material s2 Add NBS s1->s2 s3 Reaction & Monitoring s2->s3 w1 Quench with Water s3->w1 w2 Neutralize w1->w2 w3 Extract w2->w3 w4 Dry & Concentrate w3->w4 p1 Column Chromatography w4->p1 p2 Analyze Fractions p1->p2 p3 Combine & Concentrate p2->p3 final_product final_product p3->final_product Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield After Purification check_crude Analyze Crude Mixture (TLC/LC-MS) start->check_crude incomplete_rxn Incomplete Reaction check_crude->incomplete_rxn High SM decomposition Decomposition check_crude->decomposition Multiple Products dehalogenation Dehalogenation check_crude->dehalogenation SM Peak in MS solution_rxn Optimize Reaction Conditions incomplete_rxn->solution_rxn solution_decomp Use Milder Purification decomposition->solution_decomp solution_dehalo Modify Workup/Purification dehalogenation->solution_dehalo

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Improving the Solubility of N-(2-(2-Bromo-1H-indol-3-yl)acetamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-(2-(2-Bromo-1H-indol-3-yl)acetamide).

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide?

A1: this compound is predicted to be a poorly water-soluble compound. Its molecular structure contains a hydrophobic bromo-indole core, which significantly limits its solubility in aqueous media. For a compound to be absorbed and exert a biological effect, it generally needs to be in a dissolved state, making solubility a critical parameter.[1][2]

Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?

A2: A systematic approach is recommended. Begin with simple techniques before progressing to more complex methods. A good starting point is to use organic co-solvents or adjust the pH of the aqueous buffer.[3][] If these methods are insufficient, more advanced strategies such as the use of surfactants, cyclodextrins, or solid dispersions can be explored.[5][6][7]

Q3: How does pH adjustment affect the solubility of this compound?

A3: The solubility of ionizable compounds is dependent on pH.[8][9] The indole nitrogen in the compound is weakly basic and can be protonated under acidic conditions. Therefore, decreasing the pH of the solution (making it more acidic) may increase the solubility of this compound.[10][11] Conversely, in neutral or basic solutions, the compound will likely remain in its less soluble, non-ionized form.

Q4: What are co-solvents and which ones are recommended for this compound?

A4: Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a hydrophobic compound.[][12] The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar solute.[] Commonly used co-solvents in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[3][13] For initial screening, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous assay buffer is a common practice.[14]

Q5: Can surfactants be used to improve the solubility of this compound?

A5: Yes, surfactants are effective at solubilizing poorly soluble drugs.[7][15] Above their critical micelle concentration (CMC), surfactant molecules form micelles, which can encapsulate hydrophobic compounds like this compound in their lipophilic core, thereby increasing the apparent water solubility.[7] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and Cremophor EL.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound precipitates when DMSO stock is added to aqueous buffer. The final concentration of the compound exceeds its solubility limit in the final solvent mixture. The percentage of DMSO in the final solution is too low to maintain solubility.- Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (typically, up to 1% v/v is tolerated in many cell-based assays, but should be validated).[16] - Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Low and variable results in biological assays. The compound may not be fully dissolved, leading to an inaccurate concentration in the assay. The compound may be precipitating out of solution over the course of the experiment.- Visually inspect the solution for any precipitate before use. - Determine the kinetic solubility of the compound in the assay medium to ensure you are working below the solubility limit.[17] - Consider using a different solubilization technique, such as cyclodextrin complexation, to enhance and stabilize the compound in solution.[18]
Difficulty preparing a concentrated stock solution. The intrinsic solubility of the compound in the chosen organic solvent is low.- Try a different organic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)). - Gently warm the solution while dissolving the compound.[19] - Use sonication to aid in the dissolution process.
Inconsistent solubility results between experiments. The compound may exist in different polymorphic forms with varying solubilities. The equilibration time in solubility studies may be insufficient. The pH of the solution may not be adequately controlled.- Ensure consistent sourcing and handling of the compound to minimize variability in its solid-state properties. - For thermodynamic solubility measurements, ensure that the system has reached equilibrium (typically 24-72 hours).[20] - Use buffered solutions to maintain a constant pH.[21]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent system.[22][23][24]

Materials:

  • This compound powder

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains at the end of the experiment.

  • Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • After the equilibration period, stop the shaker and allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot at high speed to pellet any remaining undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC).

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a method for evaluating the effect of co-solvents on the solubility of this compound.[][12]

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Glass vials with screw caps

  • Orbital shaker, centrifuge, and analytical instrument (as in Protocol 1)

Procedure:

  • Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to vials containing each of the different solvent systems.

  • Follow the shake-flask method as described in Protocol 1 for each solvent system.

  • Measure the solubility in each system and plot the solubility as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for solubilization.

Data Presentation

Disclaimer: The following data are illustrative and provided for educational purposes to demonstrate the potential effects of different solubility enhancement techniques. Actual experimental results may vary.

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Illustrative Solubility (µg/mL)
Water25< 1
Phosphate-Buffered Saline (pH 7.4)25< 1
0.1 M HCl (pH 1)2515
Dimethyl Sulfoxide (DMSO)25> 10,000
Ethanol25500

Table 2: Illustrative Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (% v/v)Illustrative Solubility (µg/mL)
None0< 1
Ethanol105
Ethanol2025
PEG 400108
PEG 4002040
DMSO1012
DMSO2060

Table 3: Illustrative Effect of Surfactants on the Aqueous Solubility of this compound in PBS (pH 7.4)

SurfactantConcentration (% w/v)Illustrative Solubility (µg/mL)
None0< 1
Polysorbate 800.530
Polysorbate 801.075
Cremophor EL0.545
Cremophor EL1.0110

Visualizations

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble Compound This compound B Initial Solubility Assessment (Shake-Flask Method) A->B C Is Solubility Adequate? B->C D Proceed with Experiment C->D Yes E Select Solubility Enhancement Technique C->E No F Co-solvents (e.g., DMSO, PEG 400) E->F G pH Adjustment (e.g., acidic buffer) E->G H Surfactants (e.g., Tween 80) E->H I Complexation (e.g., Cyclodextrins) E->I J Particle Size Reduction (e.g., Micronization) E->J K Solid Dispersion E->K L Optimize Formulation & Re-evaluate Solubility F->L G->L H->L I->L J->L K->L L->C

Caption: A workflow for selecting a suitable solubility enhancement technique.

G cluster_1 Mechanism of Micellar Solubilization cluster_micelle A Poorly Soluble Drug C Aqueous Medium A->C D Micelle Formation (above CMC) A->D E Micelle with Solubilized Drug A->E Encapsulation B B->C B->D D->E m1 m2 m3 m4 m5 m6 m7 m8

Caption: Micellar solubilization of a hydrophobic drug by surfactants.

References

"Optimizing reaction conditions for N-acetylation of 2-bromotryptamine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Acetylation of 2-Bromotryptamine

This technical support center provides troubleshooting guidance and frequently asked questions for the N-acetylation of 2-bromotryptamine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-acetylation of 2-bromotryptamine?

A1: The N-acetylation of 2-bromotryptamine is typically achieved by reacting it with an acetylating agent in the presence of a base and a suitable solvent. Common acetylating agents include acetic anhydride or acetyl chloride. The choice of base and solvent is critical for optimizing the reaction and minimizing side products.

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in deprotonating the primary amine of the tryptamine, making it more nucleophilic and facilitating its attack on the acetylating agent. A suitable base should be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions. Tertiary amines like triethylamine or pyridine are commonly used.

Q3: What are the potential side reactions to be aware of?

A3: Potential side reactions include di-acetylation (acetylation of the indole nitrogen in addition to the side-chain amine), polymerization of the starting material, and degradation of the tryptamine under harsh conditions. The bromine substituent on the indole ring is generally stable under these conditions but can be susceptible to displacement with certain nucleophiles under more forcing conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the 2-bromotryptamine and the formation of the N-acetylated product. A suitable solvent system (e.g., ethyl acetate/hexane) should be used for development, and a UV lamp or a staining agent can be used for visualization.

Q5: What is the best way to purify the final product, N-acetyl-2-bromotryptamine?

A5: Column chromatography on silica gel is a standard and effective method for purifying the crude product.[1] A solvent gradient of increasing polarity, such as a hexane/ethyl acetate mixture, can be employed to separate the desired product from unreacted starting material and any side products.[1] Recrystallization from an appropriate solvent system can also be used for further purification if a crystalline solid is obtained.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride or acetic anhydride).2. Insufficient or inappropriate base.3. Low reaction temperature.4. Poor quality of starting 2-bromotryptamine.1. Use a fresh bottle of the acetylating agent.2. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine) is used. The base should be dry.3. Gradually increase the reaction temperature while monitoring by TLC.4. Verify the purity of the starting material.
Formation of Multiple Products (Visible on TLC) 1. Di-acetylation (on both the side-chain amine and the indole nitrogen).2. Side reactions due to excessive heat or prolonged reaction time.1. Use a milder acetylating agent or reduce the amount used. Running the reaction at a lower temperature can also favor mono-acetylation.2. Optimize the reaction time and temperature by monitoring with TLC.
Product is Difficult to Purify 1. Co-elution of the product with impurities during column chromatography.2. Oily or non-crystalline product.1. Adjust the solvent system for column chromatography to achieve better separation. A shallower gradient may be necessary.2. Try different solvents for recrystallization or consider converting the product to a salt to facilitate crystallization.
Inconsistent Yields 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, stirring).3. Moisture in the reaction.1. Use reagents from a reliable source and ensure they are properly stored.2. Carefully control all reaction parameters. Use a temperature-controlled bath for consistent heating.3. Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols

General Protocol for N-acetylation of 2-Bromotryptamine

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-bromotryptamine

  • Acetic anhydride or Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-bromotryptamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-acetyl-2-bromotryptamine.

Data Presentation

The following table summarizes hypothetical reaction conditions for optimization. Actual results will vary and should be determined experimentally.

Entry Acetylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Acetic AnhydrideTriethylamineDCM0 to RT3Optimize
2Acetyl ChlorideTriethylamineDCM0 to RT2Optimize
3Acetic AnhydridePyridineTHFRT4Optimize
4Acetyl ChlorideDIPEADCM03Optimize

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acetylation cluster_workup Workup cluster_purification Purification dissolve Dissolve 2-bromotryptamine in anhydrous solvent add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acetyl Add Acetylating Agent (e.g., Acetic Anhydride) cool->add_acetyl react Stir at Room Temperature (Monitor by TLC) add_acetyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the N-acetylation of 2-bromotryptamine.

troubleshooting_logic cluster_causes_low_yield Potential Causes cluster_causes_multiple_products Potential Causes start Reaction Outcome low_yield Low/No Yield start->low_yield Unsuccessful multiple_products Multiple Products start->multiple_products Impure success High Yield, Pure Product start->success Successful reagent_issue Inactive Reagents low_yield->reagent_issue conditions_issue Suboptimal Conditions (Temp, Base) low_yield->conditions_issue diacetylation Di-acetylation multiple_products->diacetylation side_reactions Side Reactions multiple_products->side_reactions check_reagents Use Fresh Reagents reagent_issue->check_reagents optimize_conditions Optimize Temp/Base conditions_issue->optimize_conditions adjust_stoichiometry Adjust Stoichiometry diacetylation->adjust_stoichiometry control_time_temp Control Time/Temp side_reactions->control_time_temp

Caption: Troubleshooting logic for N-acetylation of 2-bromotryptamine.

References

Technical Support Center: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its structural components: the 2-bromoindole ring and the N-acetylethylamine side chain. Key factors include:

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation.[1] Simple oxidants can convert the indole to an oxindole.[1] The C2 and C3 positions of the pyrrole ring are particularly reactive.[2][3]

  • pH (Hydrolysis): Both acidic and basic conditions can promote hydrolysis of the amide bond in the side chain. Indole compounds, such as melatonin, have shown varied stability depending on the pH of the solution.[4]

  • Light (Photodegradation): Indole derivatives can be sensitive to UV and visible light, which can lead to the formation of various degradation products.[4][5] The presence of a bromine atom may also contribute to photolytic degradation pathways, such as reductive debromination.[5]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and fragmentation.[4][6]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the chemistry of the 2-bromoindole core and the N-acetylated side chain, several degradation pathways are plausible under stress conditions:

  • Oxidative Degradation:

    • Oxidation at the C2 and C3 positions of the indole ring can lead to the formation of oxindole and isatin-like structures.[1][3]

    • The pyrrole ring can be cleaved, leading to compounds like N-(2-formylphenyl)formamide.[7]

    • The side chain may also undergo oxidation. Studies on the related compound N-acetyl-tryptophan (NAT) have identified several oxidative degradants.[8]

  • Hydrolytic Degradation:

    • Acid/Base Catalyzed Hydrolysis: The amide linkage is susceptible to hydrolysis, which would yield 2-(2-Bromo-1H-indol-3-yl)ethan-1-amine and acetic acid.

  • Photolytic Degradation:

    • Debromination: The carbon-bromine bond can be cleaved upon exposure to light, resulting in the formation of N-(2-(1H-indol-3-yl)ethyl)acetamide. Reductive debromination is a known pathway for brominated aromatic compounds.[5]

    • Oxidation and Polymerization: Light can also promote the formation of radical species, leading to complex mixtures of oxidized products and polymers.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, the following storage conditions are recommended:

  • Solid Form: Store the solid compound in a tightly sealed container at or below -20°C.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at -20°C or lower.[4] For sensitive compounds, purging the vial with an inert gas like argon or nitrogen can prevent oxidation.[4]

  • pH Control: If storing in an aqueous buffer, ensure the pH is in a range where the compound is most stable, which often tends to be mildly acidic for indole derivatives.[4]

Q4: What analytical methods are suitable for monitoring the degradation of this compound?

A4: The most effective method for monitoring the stability and identifying degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[9]

  • HPLC with UV Detection: A reverse-phase C18 column is typically used.[10][11] A UV detector can monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.

  • LC-MS/MS: This technique is invaluable for identifying the structures of the degradation products by providing mass-to-charge ratio information on the parent and fragment ions.[9][11]

Troubleshooting Guides

Problem 1: I observe a new major peak in my HPLC chromatogram with a mass corresponding to the loss of bromine (approx. 79/81 Da). What happened?

  • Possible Cause: This strongly suggests that photolytic or reductive debromination has occurred. The carbon-bromine bond is susceptible to cleavage, especially under UV light exposure or in the presence of reducing agents.[5]

  • Troubleshooting Steps:

    • Protect from Light: Ensure your sample, both in solid and solution form, is always protected from light by using amber vials or wrapping containers in aluminum foil.[4]

    • Check for Reductants: Review your experimental conditions to ensure no unintended reducing agents are present in your solvents or reagents.

    • Confirm Structure: If possible, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the new peak and NMR spectroscopy to confirm the structure as N-(2-(1H-indol-3-yl)ethyl)acetamide.

Problem 2: The color of my solution has changed to yellow/brown after storage or during an experiment.

  • Possible Cause: Color change is often an indicator of oxidative degradation and/or polymerization of the indole ring. Indoles can form colored oligomers and polymers upon oxidation.[1]

  • Troubleshooting Steps:

    • Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Add Antioxidants: For long-term solution storage, consider adding a small amount of an antioxidant, such as ascorbic acid, to the sample diluent.[4]

    • Analyze by HPLC: Run an HPLC analysis to correlate the color change with the appearance of new peaks, which are likely your degradation products.

Problem 3: My mass spectrometry results show several new species with the addition of 16 Da (+O) or 32 Da (+O2).

  • Possible Cause: These mass shifts are characteristic of oxidation. The addition of 16 Da suggests the formation of hydroxylated products or an N-oxide. A 32 Da increase can indicate the formation of a peroxide or di-hydroxylated species. The indole ring is readily oxidized.[1][12]

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: Handle the compound under an inert atmosphere whenever possible.

    • Purify Solvents: Ensure solvents are free of peroxides, which can be a source of oxidative stress.

    • Perform Forced Oxidation: To confirm the identity of these products, you can perform a controlled forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram to your sample.[4][11]

Quantitative Data Summary

While specific degradation kinetics for this compound are not available, the following tables, based on data for the related indole compound melatonin, illustrate how environmental factors can influence stability.[4] These tables can serve as a guide for designing your own stability studies.

Table 1: Influence of pH on Melatonin Stability in Aqueous Solution

pHTemperature (°C)Storage Time (days)Degradation (%)
1.2607~3
7.4607~25
10.0607>50
Data is illustrative and adapted from stability studies on melatonin, indicating significantly higher stability in acidic conditions compared to neutral or basic solutions.[4]

Table 2: Influence of Temperature on Melatonin Thermal Degradation (pH 1.0)

Temperature (°C)Reaction Rate Constant (k, day⁻¹)Half-life (t½, days)
600.027~25.7
700.082~8.5
800.123~5.6
900.175~4.0
This table demonstrates that thermal degradation follows first-order kinetics, with the rate increasing significantly with temperature.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][11][13]

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 3%)

  • HPLC system with UV/PDA and MS detectors

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.[4]

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[4]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light options) for 24 hours.

    • Keep a control sample wrapped in foil to serve as a dark control.[4]

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-MS method.

  • Calculate the percentage degradation and identify the major degradation products by their mass-to-charge ratios and fragmentation patterns.

Visualizations

Degradation_Pathways cluster_conditions cluster_products Parent This compound Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Photolysis Photolysis (UV/Vis Light) Oxindole Oxidized Products (e.g., Oxindole) Oxidation->Oxindole Polymer Polymeric Species Oxidation->Polymer Amine Hydrolyzed Amine + Acetic Acid Hydrolysis->Amine Photolysis->Oxindole Debrominated Debrominated Analog Photolysis->Debrominated

Caption: Potential degradation pathways of the target compound.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) start->Base Oxidative Oxidation (3% H₂O₂, RT) start->Oxidative Thermal Thermal (Solid) (60°C) start->Thermal Photo Photolytic (Solution) (UV/Vis Light) start->Photo analysis Neutralize (if needed) & Dilute Samples Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis hplc Analyze by Stability-Indicating LC-MS Method analysis->hplc end Identify Degradants & Establish Pathways hplc->end

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Tree start Unexpected Peak(s) in HPLC q1 Does MS data show loss of ~80 Da? start->q1 q2 Does MS data show addition of 16 Da? q1->q2 No a1 Likely Debromination Action: Protect from light q1->a1 Yes q3 Is sample colorized? q2->q3 No a2 Likely Oxidation Action: Use inert atmosphere q2->a2 Yes a3 Likely Polymerization/Oxidation Action: Degas solvents q3->a3 Yes a4 Other Degradation (e.g., Hydrolysis) Action: Check pH, temp q3->a4 No

Caption: Troubleshooting logic for identifying unknown degradants.

References

Technical Support Center: Purification of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities can originate from starting materials, side-reactions during the synthesis, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual 2-(1H-indol-3-yl)ethanamine (tryptamine) or N-(2-(1H-indol-3-yl)ethyl)acetamide if the bromination is incomplete. Unreacted acetylating agent (e.g., acetic anhydride, acetyl chloride) and its hydrolysis product (acetic acid) may also be present.

  • Over-brominated Products: Formation of di- or poly-brominated indole derivatives.

  • Oxindole Byproducts: Oxidation of the indole ring can lead to the formation of corresponding oxindole derivatives, which can be a result of certain brominating agents or reaction conditions.[1]

  • N,N-diacetylated Product: Double acetylation of the primary amine can occur, although this is generally less common under standard conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, ethyl acetate, dichloromethane) and any catalysts or bases.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common and effective techniques are:

  • Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities. Silica gel is the most common stationary phase.

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): Ideal for achieving very high purity, especially for small-scale purifications or when dealing with impurities that are difficult to separate by other means.

Q3: How can I monitor the purity of my compound during and after purification?

A3: Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A quick and convenient way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

  • Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Try a solvent system: dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly.
No crystals form upon cooling. The solution is not supersaturated. Nucleation is slow.Induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Poor recovery of the compound. The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.Choose a solvent in which the compound has lower solubility, especially at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are still impure after recrystallization. Impurities have similar solubility to the product. The cooling process was too fast, trapping impurities.Perform a second recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the filtered crystals with a small amount of cold recrystallization solvent.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (co-elution). The polarity of the eluent is too high or too low. The column was not packed properly. The column was overloaded with the crude sample.Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound. Ensure the column is packed uniformly without any air bubbles or channels. The amount of crude material should typically be 1-5% of the weight of the silica gel.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the compound is basic, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a different stationary phase like alumina.
Streaking or tailing of spots on TLC and broad peaks from the column. The compound is acidic or basic and is interacting with the stationary phase. The compound is not fully soluble in the eluent.Add a modifier to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid. For basic compounds, add triethylamine. Ensure the sample is fully dissolved before loading onto the column.
Cracking of the silica gel bed. The heat of adsorption of the solvent causes thermal stress. Running the column dry.Pack the column using a slurry method. Ensure there is always solvent above the silica gel bed.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 hexane:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) as determined by the initial TLC analysis.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of this compound by reverse-phase HPLC.[2]

1. Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

2. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient method.

    • Determine the purity by calculating the peak area percentage of the main product peak relative to the total peak area.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude Crude Product This compound TLC_Analysis Initial Purity Assessment (TLC/HPLC) Crude->TLC_Analysis Decision Major Impurities Present? TLC_Analysis->Decision Column_Chrom Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Column_Chrom Yes Recrystallization Recrystallization Decision->Recrystallization No (minor impurities) Purity_Check_1 Purity Check (TLC/HPLC) Column_Chrom->Purity_Check_1 Purity_Check_2 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_2 Decision_2 Purity > 98%? Purity_Check_1->Decision_2 Purity_Check_2->Decision_2 Pure_Product Pure Product Prep_HPLC Preparative HPLC Prep_HPLC->Pure_Product Decision_2->Pure_Product Yes Decision_2->Prep_HPLC No

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Attempt Recrystallization Problem What is the issue? Start->Problem Oiling_Out Compound Oils Out Problem->Oiling_Out Oiling Out No_Crystals No Crystals Form Problem->No_Crystals No Crystal Formation Impure_Crystals Crystals are Impure Problem->Impure_Crystals Impure Product Solution_Oiling Use lower boiling point solvent or a solvent/anti-solvent system Oiling_Out->Solution_Oiling Solution_No_Crystals Induce nucleation (scratch, seed) or concentrate solution No_Crystals->Solution_No_Crystals Solution_Impure Cool slowly or perform a second recrystallization Impure_Crystals->Solution_Impure

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: A Troubleshooting Guide for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the Fischer, Bischler-Möhlau, and Larock indole syntheses.

General Troubleshooting

Even the most established synthetic protocols can sometimes yield unexpected results. This section addresses common issues applicable to various indole synthesis methods.

FAQs: General Issues

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid used.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1] To address low yields, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]

  • Protecting Groups: Utilize protecting groups for sensitive functionalities on your starting materials that might not be compatible with the reaction conditions.

  • Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthesis methods are inherently more efficient than others.[1]

Q2: I am struggling with the purification of my crude indole product. What are some effective methods?

A2: The purification of indoles can be challenging due to the presence of structurally similar impurities and the potential for degradation on silica gel. Here are some effective purification strategies:

  • Column Chromatography: This is the most common method.

    • Deactivate Silica Gel: To prevent degradation of acid-sensitive indoles, you can neutralize the acidic sites on the silica gel by flushing the column with an eluent containing 1% triethylamine.[2]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.[2]

    • Solvent System Optimization: A shallow gradient of a polar solvent during elution can improve the separation of isomers with similar Rf values.[2]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[2]

  • Acid-Base Extraction: A wash with a mild acid (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues.[2]

Fischer Indole Synthesis: Troubleshooting Guide

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges. This section provides specific guidance on troubleshooting this classic reaction.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Arylhydrazine C Mix Reactants in Solvent A->C B Aldehyde or Ketone B->C D Add Acid Catalyst (e.g., ZnCl2, PPA) C->D E Heat Reaction (Monitor by TLC) D->E F Quench Reaction (e.g., add to ice-water) E->F G Extract with Organic Solvent F->G H Purify Crude Product (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for the Fischer indole synthesis.

FAQs: Fischer Indole Synthesis

Q3: Why is my Fischer indole synthesis failing or giving a very low yield?

A3: Several factors can lead to the failure or low yield of a Fischer indole synthesis.[1] Key considerations include:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][3] This is a known issue in the synthesis of 3-aminoindoles.[1][3]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically for each specific reaction.[1][4] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[4]

  • Reaction Temperature: The reaction is highly sensitive to temperature. High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[4]

Q4: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

A4: Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]

  • Friedel-Crafts Type Reactions: The strongly acidic conditions can promote undesired electrophilic aromatic substitution reactions.[5]

  • N-N Bond Cleavage: As mentioned previously, this is a major competing pathway, particularly with electron-donating substituents on the carbonyl compound, leading to byproducts such as aniline derivatives.[1][5]

Q5: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A5: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1][6] A common and more reliable alternative is to use pyruvic acid as the carbonyl compound, which forms indole-2-carboxylic acid. This intermediate can then be decarboxylated in a subsequent step to yield the unsubstituted indole.[1][6]

Troubleshooting Logic: Low Yield in Fischer Indole Synthesis

fischer_troubleshooting start Low or No Indole Product check_reagents Check Purity of Starting Materials start->check_reagents optimize_catalyst Optimize Acid Catalyst (Type and Concentration) start->optimize_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products impure_reagents Purify/replace reagents check_reagents->impure_reagents Impure catalyst_issue Screen different Brønsted and Lewis acids optimize_catalyst->catalyst_issue temp_issue Systematically vary temperature optimize_temp->temp_issue side_products_found Side Products Detected check_side_products->side_products_found Yes nn_cleavage N-N Cleavage Products? side_products_found->nn_cleavage aldol_friedel Aldol/Friedel-Crafts? nn_cleavage->aldol_friedel No use_lewis_acid Consider Lewis Acid (e.g., ZnCl2) nn_cleavage->use_lewis_acid Yes milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) aldol_friedel->milder_conditions Yes

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis: Troubleshooting Guide

This synthesis is known for producing 2-arylindoles but can be challenging due to harsh conditions and potential for low yields and regioisomer formation.

Experimental Workflow: Bischler-Möhlau Indole Synthesis

Bischler_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A α-Bromoacetophenone C Mix Reactants A->C B Aniline (Excess) B->C D Heat Reaction (Conventional or Microwave) C->D E Cool Reaction Mixture D->E F Purify Crude Product (Chromatography) E->F

Caption: General experimental workflow for the Bischler-Möhlau indole synthesis.

FAQs: Bischler-Möhlau Indole Synthesis

Q6: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

A6: This is a common challenge with the Bischler-Möhlau synthesis, which is known for its harsh reaction conditions, often leading to poor yields and a lack of predictable regioselectivity. Here are some strategies to improve your results:

  • Milder Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst or employing microwave irradiation can lead to improved outcomes.[7] A microwave-assisted, solvent-free, one-pot protocol has also been reported.[8]

  • Substrate Dependence: The yield and regiochemical outcome of the reaction are highly dependent on the specific substrates used.[9] Careful selection and purification of the starting aniline and α-bromoacetophenone are crucial.

Quantitative Data: Bischler-Möhlau Synthesis
ReactantsConditionsProductYield (%)
α-Bromoacetophenone, AnilineMicrowave (600W), 1 min, 3 drops DMF2-Phenylindole-
Phenacyl bromide, Aniline (2:1 mixture)Stir at RT for 3h, then microwave (600W) for 1 min with 3 drops DMF2-Arylindole-

Yield data for these specific microwave conditions were not provided in the source material.

Larock Indole Synthesis: Troubleshooting Guide

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing a wide variety of substituted indoles.

Experimental Workflow: Larock Indole Synthesis

Larock_Workflow cluster_prep Reactant & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A o-Iodoaniline F Combine all components in anhydrous solvent (e.g., DMF) under inert atmosphere A->F B Disubstituted Alkyne B->F C Pd Catalyst (e.g., Pd(OAc)2) C->F D Base (e.g., K2CO3) D->F E Ligand (e.g., PPh3) & Additive (e.g., LiCl) E->F G Heat Reaction (e.g., 100°C, 12-24h) F->G H Cool and Quench Reaction G->H I Extract with Organic Solvent H->I J Purify Crude Product (Chromatography) I->J

Caption: General experimental workflow for the Larock indole synthesis.

FAQs: Larock Indole Synthesis

Q7: What are the key parameters to control in a Larock indole synthesis?

A7: The Larock indole synthesis is a palladium-catalyzed reaction, and its success depends on several key factors:

  • Catalyst System: A palladium(II) source, such as palladium(II) acetate, is commonly used. The addition of a phosphine ligand, like triphenylphosphine, is often beneficial for catalyst stability and reactivity.[10]

  • Base: Potassium carbonate is a standard base for this reaction.[10]

  • Additive: A chloride salt, such as lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl), is often required. However, using more than one equivalent of the chloride additive can slow down the reaction rate.[11]

  • Reactants: The reaction typically involves an ortho-iodoaniline and a disubstituted alkyne.[12] N-substituted derivatives of the o-iodoaniline often lead to better yields.[11]

  • Inert Atmosphere: As with many palladium-catalyzed reactions, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Q8: How is the regioselectivity of the Larock indole synthesis controlled?

A8: A key advantage of the Larock indole synthesis is its generally high regioselectivity when using unsymmetrical alkynes. The reaction typically favors the formation of the indole isomer where the sterically larger substituent on the alkyne is located at the C-2 position of the indole ring.[10]

Quantitative Data: Larock Indole Synthesis

Table 1: Reaction of 2-Iodoaniline with Symmetrical Alkynes [10]

EntryAlkyneRProductYield (%)
1DiphenylacetylenePh2,3-Diphenylindole85
24-Octynen-Pr2,3-Dipropylindole78

Table 2: Reaction of 2-Iodoaniline with Unsymmetrical Alkynes [10]

EntryAlkyneMajor ProductYield (%)
11-Phenyl-1-propynePhMe2-Phenyl-3-methylindole82
21-Phenyl-1-hexynePhn-Bu2-Phenyl-3-butylindole80

Yields are based on isolated products and may vary depending on specific reaction conditions and scale.

Detailed Experimental Protocols

Fischer Indole Synthesis: General Procedure
  • Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[4]

  • Indolization: To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in ethanol).[5]

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours) with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[5]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice-water.[4] Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Bischler-Möhlau Indole Synthesis: Microwave-Assisted Protocol
  • In a suitable vessel, combine the desired aniline and phenacyl bromide in a 2:1 molar ratio.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF).

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[13]

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[13]

Larock Indole Synthesis: General Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Stability of Bromo-substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromo-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for bromo-substituted indoles?

A1: The main stability concerns for bromo-substituted indoles, such as 5-bromoindole and its derivatives, are degradation due to oxidation, photodegradation, and pH-dependent hydrolysis.[1] The indole ring is susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1]

Q2: How should I store bromo-substituted indoles, both in solid form and in solution?

A2: Proper storage is crucial to maintain the integrity of your bromo-substituted indoles. As a solid, the compound should be stored at -20°C and protected from light.[1] Stock solutions in anhydrous organic solvents like DMSO should also be stored at -20°C in tightly sealed, light-protecting containers.[1] It is highly recommended to prepare aqueous solutions fresh before each experiment.[1] If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no more than 24 hours.[1]

Q3: Are bromo-substituted indoles sensitive to light?

A3: Yes, brominated aromatic compounds are known to be sensitive to light and can undergo photodegradation.[1] It is critical to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q4: How does pH affect the stability of bromo-substituted indoles in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of bromo-substituted indoles. For derivatives with a carboxylic acid group, such as 5-Bromo-1H-indole-2-carboxylic acid, acidic conditions may lead to decarboxylation.[1] In alkaline conditions, the indole ring may be more susceptible to oxidation.[1] To balance solubility and stability, it is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8).[1]

Q5: What are the best solvents for dissolving bromo-substituted indoles?

A5: Bromo-substituted indoles like 5-bromoindole are sparingly soluble in water but show good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] For biological assays, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium to the final working concentration.[1]

Troubleshooting Guides

Issue 1: Low yield or multiple products in a synthesis reaction involving bromination of an indole.

  • Potential Cause: Over-bromination leading to di- or poly-brominated indoles.[4]

    • Recommended Solution: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for mono-bromination and add it slowly at a low temperature (0-5°C) to improve selectivity.[4]

  • Potential Cause: Bromination at the wrong position (e.g., C3 instead of C5).

    • Recommended Solution: Direct bromination of an unprotected indole is often not selective and favors the C3 position.[4] To achieve bromination at specific positions on the benzene ring, protection of the more reactive sites on the pyrrole ring is typically necessary.[4]

  • Potential Cause: Inefficient mixing during a scaled-up reaction.

    • Recommended Solution: For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure homogeneity.[5]

Issue 2: Formation of a precipitate when diluting a DMSO stock solution into an aqueous buffer.

  • Potential Cause: The final concentration of the compound exceeds its aqueous solubility.[1]

    • Recommended Solution: Decrease the final working concentration of the compound or increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in many cell-based assays, but this should be optimized).[1]

  • Potential Cause: The compound is less soluble at lower temperatures.

    • Recommended Solution: If a precipitate forms upon storage at 4°C, try storing the solution at room temperature (protected from light). You can try to redissolve the precipitate by gentle warming and vortexing before use, but be mindful that this could affect the compound's stability.[1]

Issue 3: Observation of a debrominated byproduct (e.g., indole) in a cross-coupling reaction.

  • Potential Cause: The reaction conditions are promoting debromination.[2]

    • Recommended Solution: Ensure all starting materials and reagents are pure and free from impurities that could act as a hydride source.[2] You may also need to re-evaluate and optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature).

Data Presentation

Table 1: Solubility Profile of 5-Bromoindole

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble.[3]
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; ultrasonic assistance may be helpful.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.[3]
Ethanol, Ether, ChloroformSolubleQualitative data indicates good solubility.[3]

Table 2: Recommended Storage Conditions for Bromo-substituted Indoles

FormStorage TemperatureLight ProtectionAdditional Notes
Solid-20°CRequiredKeep container tightly closed.[1][6]
Stock Solution (in anhydrous DMSO/DMF)-20°CRequiredPrepare aliquots to avoid multiple freeze-thaw cycles.[1]
Aqueous Solution2-8°CRequiredPrepare fresh for each experiment. Do not store for more than 24 hours.[1]

Experimental Protocols

Protocol 1: General Handling of Light-Sensitive Bromo-substituted Indoles

  • Work Area: Whenever possible, work in a fume hood with the sash lowered to minimize light exposure. Turn off overhead laboratory lights if ambient light provides sufficient illumination.

  • Glassware: Use amber-colored glassware (e.g., round-bottom flasks, vials) for all reactions and solutions.

  • Light Protection: If amber glassware is not available, wrap standard glassware completely in aluminum foil.

  • Storage: Store solid compounds and solutions in amber vials or foil-wrapped containers in a dark environment at the recommended temperature.

Protocol 2: General Handling of Potentially Air-Sensitive Bromo-substituted Indoles

While not all bromo-indoles are highly air-sensitive, the indole nucleus can be prone to oxidation. For sensitive experiments or long-term storage, the following precautions are recommended:

  • Inert Atmosphere: For reactions, use glassware that has been oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[7]

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Transfer Techniques: For transferring solutions of sensitive compounds, use syringe techniques or a double-tipped needle (cannula) under a positive pressure of inert gas.[7]

  • Storage: Store solid compounds under an inert atmosphere (e.g., in a desiccator or glove box). For solutions, use bottles with septa (e.g., Sure/Seal™ bottles) to allow for withdrawal of the solution without exposing the headspace to air.[7]

Visualizations

G Troubleshooting Workflow for Bromo-indole Instability start Experiment Shows Unexpected Results (e.g., low yield, degradation) check_purity Assess Purity of Starting Material start->check_purity check_storage Review Storage Conditions start->check_storage check_handling Evaluate Experimental Handling Procedures start->check_handling impure Impurity Detected check_purity->impure Purity Issue? improper_storage Improper Storage (Light/Temp/Air Exposure) check_storage->improper_storage Storage Issue? handling_issue Potential Handling Issue (Light/pH/Air) check_handling->handling_issue Handling Issue? purify Purify Bromo-indole (e.g., Recrystallization, Column Chromatography) impure->purify rerun Re-run Experiment purify->rerun correct_storage Store at -20°C, Protected from Light improper_storage->correct_storage correct_storage->rerun protect_light Use Amber Vials/ Aluminum Foil handling_issue->protect_light control_ph Maintain Neutral pH (6-8) for Aqueous Solutions handling_issue->control_ph inert_atmosphere Use Inert Atmosphere Techniques if Needed handling_issue->inert_atmosphere protect_light->rerun control_ph->rerun inert_atmosphere->rerun

Caption: Troubleshooting logic for bromo-indole instability issues.

G Potential Degradation Pathways for Bromo-indoles bromo_indole Bromo-substituted Indole oxidized_product Oxidized Products (e.g., Oxindoles) bromo_indole->oxidized_product O2 / Air photodegradation_product Photodegradation Products bromo_indole->photodegradation_product Light (UV/Vis) hydrolysis_product Hydrolysis/Decarboxylation Products bromo_indole->hydrolysis_product Acidic/Basic pH debrominated_product Debrominated Indole bromo_indole->debrominated_product Reductive Conditions (e.g., in Cross-Coupling)

Caption: Potential degradation pathways for bromo-substituted indoles.

References

Technical Support Center: Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. It includes a proposed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and visualizations to assist in scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is N-(2-(1H-indol-3-yl)ethyl)acetamide, which is also known as melatonin.

Q2: What are the primary challenges in the bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide?

The primary challenges include controlling the regioselectivity of the bromination to favor substitution at the C2 position of the indole ring, preventing over-bromination to di- or tri-brominated products, and minimizing the formation of oxindole byproducts.[1]

Q3: Which brominating agent is recommended for this synthesis?

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles and is recommended for this synthesis.[1][2] It is generally milder and more selective than liquid bromine.

Q4: How can I monitor the progress of the reaction?

The reaction progress should be monitored by Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.

Q5: What purification methods are suitable for the final product?

The crude product can be purified by column chromatography on silica gel.[1][3] Recrystallization from a suitable solvent system can be used for further purification to obtain a high-purity solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material - Inactive N-Bromosuccinimide (NBS).- Reaction temperature is too low.- Use freshly recrystallized NBS.- Slowly increase the reaction temperature while monitoring with TLC.
Formation of multiple products (over-bromination) - Excess of brominating agent.- High reaction temperature.- Use a stoichiometric amount (1.0 to 1.05 equivalents) of NBS.[1]- Perform the reaction at a lower temperature (e.g., 0 °C or below).[1]
Formation of oxindole byproducts - Presence of water in the reaction mixture when using NBS.- Use anhydrous solvents (e.g., dry THF or DMF).[1]
Product degradation during workup or purification - Presence of acidic byproducts (e.g., HBr).- Unstable nature of some bromoindoles.- Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup.- Avoid prolonged exposure to high temperatures and light during purification.
Difficulty in separating the product from impurities by column chromatography - Inappropriate solvent system (eluent).- Optimize the eluent system using TLC to achieve good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1]

Experimental Protocol: Proposed Synthesis of this compound

This protocol describes a proposed method for the direct bromination of N-(2-(1H-indol-3-yl)ethyl)acetamide using N-Bromosuccinimide (NBS).

Materials:

  • N-(2-(1H-indol-3-yl)ethyl)acetamide

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-(1H-indol-3-yl)ethyl)acetamide (1 equivalent) in anhydrous THF or DMF.

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice-water bath. A lower temperature is generally preferred to improve selectivity.[1]

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.0 - 1.05 equivalents) in anhydrous THF or DMF dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Researchers should record their experimental data in a structured format for easy comparison and optimization.

Entry Starting Material (g) NBS (eq.) Solvent Temperature (°C) Reaction Time (h) Crude Yield (g) Purified Yield (g) Purity (%)
1
2
3

Visualizations

Reaction Pathway

G Proposed Synthesis of this compound A N-(2-(1H-indol-3-yl)ethyl)acetamide B This compound A->B  NBS (1.0-1.05 eq.) Anhydrous THF or DMF -78 °C to 0 °C C Over-brominated byproducts A->C Excess NBS / High Temp. D Oxindole byproducts A->D Presence of Water

Caption: Proposed reaction pathway for the synthesis of the target compound.

Experimental Workflow

G Experimental Workflow cluster_0 Reaction cluster_1 Workup & Purification Dissolve Starting Material Dissolve Starting Material Cool Reaction Mixture Cool Reaction Mixture Dissolve Starting Material->Cool Reaction Mixture Add NBS Solution Add NBS Solution Cool Reaction Mixture->Add NBS Solution Monitor by TLC Monitor by TLC Add NBS Solution->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Aqueous Workup Aqueous Workup Quench Reaction->Aqueous Workup Dry & Concentrate Dry & Concentrate Aqueous Workup->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized workflow for the synthesis and purification process.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. Due to the limited availability of public spectral data for this specific compound, this guide utilizes the well-characterized and structurally similar compound, melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), as a primary reference for comparison. This approach allows for a detailed examination of the expected spectral features and the influence of the 2-bromo substituent on the chemical shifts of the indole ring protons.

¹H NMR Data Comparison

The following table summarizes the reported ¹H NMR spectral data for melatonin, which serves as a comparative model for interpreting the spectrum of this compound. The expected shifts for the target compound are inferred based on the known effects of a bromine substituent on an indole ring.

Proton Assignment Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) ¹H NMR Data (500 MHz, CDCl₃) [1][2][3]This compound (Predicted) ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
Indole NH~8.0 (variable)br s
H47.06d
H66.76dd
H77.26d
H27.03s
-CH₂-CH₂-NH-~3.0t
-CH₂-CH₂-NH-~3.6q
-NH-C(=O)-~5.8 (variable)br t
-C(=O)-CH₃1.99s
-OCH₃3.86s

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's sample holder.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.

  • Tune and match the probe for the ¹H frequency.

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence (e.g., a standard 90° pulse).

    • Number of scans (typically 8 to 16 for a sample of this concentration).

    • Spectral width (e.g., -2 to 12 ppm).

    • Acquisition time (e.g., 2-4 seconds).

    • Relaxation delay (e.g., 1-2 seconds).

  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to elucidate the proton-proton coupling network.

Structural Comparison and Rationale

The primary structural difference between this compound and the reference compound, melatonin, is the substituent on the indole ring. The bromine at the 2-position in the target compound is expected to have a significant electronic effect on the chemical shifts of the aromatic protons compared to the methoxy group at the 5-position in melatonin.

G cluster_target This compound cluster_reference Melatonin (Reference) cluster_comparison Key Structural Difference target_indole Indole Ring target_bromo 2-Bromo target_indole->target_bromo at C2 target_sidechain N-acetylethyl Sidechain target_indole->target_sidechain at C3 comparison Substituent on Indole Ring target_bromo->comparison Electron-withdrawing ref_indole Indole Ring ref_methoxy 5-Methoxy ref_indole->ref_methoxy at C5 ref_sidechain N-acetylethyl Sidechain ref_indole->ref_sidechain at C3 ref_methoxy->comparison Electron-donating

References

Mass Spectrometry Analysis: A Comparative Guide for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and Related Indoleamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry data for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and its close structural analogs, primarily melatonin. Due to the limited availability of public data for this compound, this document leverages extensive research on melatonin to provide a predictive and comparative framework for analytical studies.

Introduction

This compound is a brominated derivative of N-acetyltryptamine. Its structural similarity to melatonin (N-acetyl-5-methoxytryptamine), a well-characterized neurohormone, suggests that analytical techniques established for melatonin can be adapted for this compound. This guide outlines key mass spectrometric parameters, fragmentation patterns, and experimental workflows relevant to the analysis of these indoleamines.

Chemical Properties

A fundamental aspect of mass spectrometry is the accurate determination of molecular weight. The chemical properties of this compound and the reference compound, melatonin, are summarized below.

PropertyThis compoundMelatonin
Molecular Formula C₁₂H₁₃BrN₂O[1]C₁₃H₁₆N₂O₂
Molecular Weight 281.15 g/mol [1]232.28 g/mol
Synonyms 2-Bromo-N-acetyltryptamineN-acetyl-5-methoxytryptamine

Mass Spectrometry Data: A Comparative Overview

Direct mass spectrometry data for this compound is not extensively published. However, based on the analysis of its analog, 2-bromomelatonin, and the foundational data available for melatonin, we can infer likely fragmentation patterns and propose optimal analytical conditions.

Predicted Fragmentation

Mass spectra of 2-bromomelatonin, a closely related compound, have been used to confirm its structure, indicating that the bromine is incorporated at the C-2 position of the indole moiety.[2] For melatonin, the predominant ion in full scan mass spectra is the protonated molecule [M+H]⁺ at m/z 233.[3] Collision-induced dissociation of this ion typically yields a major fragment at m/z 174, corresponding to the loss of the N-acetyl group.[3]

Based on these observations, a similar fragmentation pattern is expected for this compound.

CompoundParent Ion [M+H]⁺ (m/z)Major Fragment Ion(s) (m/z)Neutral Loss
This compound~282 / 284 (Isotopic pattern for Br)~223 / 225Acetyl group (CH₃CO)
Melatonin233174Acetyl group (CH₃CO)
2-Bromomelatonin~311 / 313 (Isotopic pattern for Br)~252 / 254Acetyl group (CH₃CO)

Note: The presence of bromine in this compound and 2-bromomelatonin will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

Experimental Protocols

A robust and sensitive method for the quantification of indoleamines like this compound is crucial for research and development. The following is a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from established methods for melatonin and its analogs.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient A linear gradient should be optimized for separation. A typical starting point is 5-10% B, increasing to 95% B over several minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Major fragment ion of this compound
Collision Energy To be optimized for the specific instrument and compound
Capillary Voltage To be optimized for the specific instrument

Experimental Workflow and Signaling Pathway Visualization

To provide a clear overview of the analytical process, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and a conceptual representation of a signaling pathway study where such compounds might be investigated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway Compound This compound Receptor Target Receptor Compound->Receptor Binding MassSpec Mass Spectrometry (Target Engagement/ Metabolite Analysis) Compound->MassSpec DownstreamSignaling Downstream Signaling (e.g., Kinase Cascade) Receptor->DownstreamSignaling Activation CellularResponse Cellular Response (e.g., Gene Expression, Apoptosis) DownstreamSignaling->CellularResponse CellularResponse->MassSpec

Caption: Conceptual signaling pathway investigation.

Conclusion

While direct, comprehensive mass spectrometry data for this compound remains to be broadly published, the extensive knowledge base for melatonin and its analogs provides a strong foundation for developing and validating analytical methods. The protocols and comparative data presented in this guide are intended to support researchers in the efficient and accurate analysis of this and other related indoleamine compounds. The provided workflows and diagrams offer a structured approach to experimental design and data interpretation in the context of drug discovery and development.

References

Navigating the Vibrational Landscape: A Comparative FTIR Analysis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with indole derivatives, a class of molecules with significant therapeutic potential, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method for functional group identification and structural elucidation. This guide provides a comparative analysis of the expected FTIR spectrum of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide against related indole and acetamide compounds, supported by established experimental data.

Comparative Analysis of Characteristic FTIR Absorptions

The FTIR spectrum of this compound is expected to exhibit a combination of peaks characteristic of the indole nucleus, the C-Br bond, and the secondary amide group. The following table summarizes the predicted key vibrational frequencies for the target molecule and compares them with the experimentally determined frequencies of related compounds.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) Indole (Experimental, cm⁻¹) [1]5-Bromoindole (Experimental, cm⁻¹) N-ethylacetamide (Experimental, cm⁻¹)
N-H (Indole)Stretching~34003406[1]~3410N/A
N-H (Amide)Stretching~3300 (broad)N/AN/A~3280
C-H (Aromatic)Stretching~3100-30003022, 3049[1]~3100-3000N/A
C-H (Aliphatic)Stretching~2950-2850N/AN/A~2970-2870
C=O (Amide I)Stretching~1640N/AN/A~1645
N-H (Amide II)Bending~1550N/AN/A~1560
C=C (Aromatic)Stretching~1600-14501616, 1577, 1508, 1456[1]~1600-1450N/A
C-N (Amide III)Stretching~1290N/AN/A~1270
C-BrStretching~600-500N/A~600-550N/A

Experimental Protocols

A generalized methodology for acquiring the FTIR spectrum of a solid organic compound like this compound using an Attenuated Total Reflectance (ATR) accessory is detailed below.[2]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond or Germanium ATR accessory.[3][4]

Sample Preparation (ATR Method):

  • Ensure the ATR crystal surface is meticulously cleaned using a soft cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol) and allowed to air dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and consistent pressure to the sample, ensuring optimal contact between the sample and the crystal surface.

Data Acquisition:

  • Acquire the FTIR spectrum of the sample over a spectral range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral resolution is generally set to 4 cm⁻¹.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Analytical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample handling to final structural confirmation.

FTIR_Analysis_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison Sample Solid Sample This compound ATR_Prep Place sample on ATR crystal Sample->ATR_Prep Background Collect Background Spectrum Sample_Scan Collect Sample Spectrum ATR_Prep->Sample_Scan Background->Sample_Scan Processing Background Subtraction & Baseline Correction Sample_Scan->Processing Peak_Picking Identify Peak Wavenumbers (cm⁻¹) Processing->Peak_Picking Functional_Group Assign Peaks to Functional Groups (N-H, C=O, C-Br, etc.) Peak_Picking->Functional_Group Comparison Compare with Spectra of: - Indole - Bromoindole - Acetamide Functional_Group->Comparison Structural_Confirmation Structural Confirmation Comparison->Structural_Confirmation

Caption: Workflow for FTIR analysis.

Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization of this compound would be strengthened by complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the proton and carbon signals to specific positions within the structure.[2]

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern in the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2]

  • Elemental Analysis: This technique determines the percentage composition of the elements (C, H, N, Br) in the compound, providing further confirmation of its empirical and molecular formula.

By combining the data from these techniques, researchers can achieve a high degree of confidence in the structure and purity of this compound, which is crucial for its application in drug development and scientific research.

References

A Comparative Guide to the Reactivity of 2-Bromoindole and 3-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is pivotal for the development of novel therapeutics.[1][2] Bromoindoles are versatile intermediates, serving as key building blocks for introducing molecular diversity through various chemical transformations. Understanding the distinct reactivity profiles of 2-bromoindole and 3-bromoindole is crucial for designing efficient and regioselective synthetic routes. This guide provides an objective comparison of their performance in several key reactions, supported by experimental data and detailed protocols.

Core Reactivity Principles: Electronic and Steric Effects

The differential reactivity between the C-2 and C-3 positions of the indole ring governs the behavior of its bromo-derivatives. The C-3 position is inherently more electron-rich and susceptible to electrophilic attack, a characteristic that influences subsequent reactions.[3] Conversely, the C-2 position is adjacent to the nitrogen atom, whose inductive electron-withdrawing effect makes the C-2 proton more acidic and facilitates processes like directed metallation.[4][5]

  • 3-Bromoindole: The bromine at the electron-rich C-3 position makes it a good substrate for reactions that proceed via oxidative addition, such as palladium-catalyzed cross-couplings. However, direct electrophilic substitution on the indole ring can be competitive.

  • 2-Bromoindole: The bromine at the C-2 position is influenced by the adjacent nitrogen. This position is highly susceptible to lithium-halogen exchange, providing a powerful route for C-2 functionalization.[4][5][6]

Comparative Analysis of Key Reactions

Metal-Halogen Exchange (Lithiation)

Lithium-halogen exchange is a powerful method for creating a nucleophilic carbon center for subsequent reaction with electrophiles. In this arena, 2-bromoindole shows significantly higher and more selective reactivity.

Observations: Treatment of 2,3-dibromo-1-methylindole with tert-butyllithium at low temperatures (-78°C) results in a clean and selective monolithiation at the C-2 position.[4][5] The resulting 3-bromo-2-lithio-1-methylindole can be trapped with various electrophiles in high yields (85–99%).[4] This selectivity is attributed to the inductive electron-withdrawing effect of the indole nitrogen, which stabilizes the resulting carbanion at C-2.[4] Direct lithiation of 3-bromoindole is less straightforward; while it can be achieved, competitive deprotonation at other positions or side reactions can occur. For clean lithiation at C-3, a directed metalation approach on an N-protected indole followed by quenching with a bromine source is often preferred.

Experimental Data Summary:

ReactionSubstrateReagentConditionsProductYieldReference
Li-Br Exchange2,3-Dibromo-1-methylindolet-BuLiTHF, -78°C, 5 min3-Bromo-2-lithiomethylindoleHigh[4]
Quench with H₂O3-Bromo-2-lithiomethylindoleH₂OWarm to RT3-Bromo-1-methylindole99%[4]
Quench with DMF3-Bromo-2-lithiomethylindoleDMFWarm to RT3-Bromo-1-methyl-2-formylindole85%[4]

Logical Workflow for Selective C-2 Lithiation

sub 2,3-Dibromo-1-methylindole reagent Add t-BuLi @ -78°C sub->reagent intermediate Selective Li-Br Exchange at C-2 reagent->intermediate intermediate_species Forms 3-Bromo-2-lithio- 1-methylindole intermediate->intermediate_species electrophile Add Electrophile (E+) (e.g., DMF, H₂O) intermediate_species->electrophile product 2-Substituted-3-bromoindole (High Yield) electrophile->product

Caption: Selective lithium-halogen exchange at the C-2 position.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental C-C bond-forming transformation in modern organic synthesis.[1][7] Both 2-bromoindole and 3-bromoindole are competent substrates, though reaction conditions may require optimization based on the isomer and the specific coupling partners.

Observations: Both isomers readily participate in Suzuki couplings. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[8][9] For instance, catalysts like Pd(dppf)Cl₂ and bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[8][10] While no direct comparative study with identical coupling partners was found in the initial search, successful couplings have been reported for various substituted 2- and 3-bromoindoles, indicating the general viability for both.[11]

Experimental Data Summary:

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventConditionsYieldReference
5-Bromoindolep-Tolylboronic acidPd/SPhos (5)K₂CO₃H₂O/ACN (4:1)37°C, 18h94%[11]
N-Methyl-2-bromoindole-3-carbaldehydeArylboronic acidNot specifiedAq. BaseNot specifiedNot specifiedGood
5-Bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80°C, 2h85%[10]

Note: Indazole is used as a related heteroaromatic analog to illustrate typical conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)L₂-X (trans-complex) Pd0->ArPdX ArX R¹-X (Bromoindole) ArX->ArPdX Oxidative Addition ArPdR R¹-Pd(II)L₂-R² ArPdX->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR Transmetalation Boronic R²-B(OH)₂ Boronic->ArPdR ArPdR->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArPdR->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[2][12] Similar to the Suzuki reaction, both 2- and 3-bromoindoles are suitable substrates, with the success of the reaction being highly dependent on the catalytic system.

Observations: The reaction's utility is broad, allowing the coupling of bromoindoles with a wide range of primary and secondary amines.[12][13] The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.[2] Bulky, electron-rich phosphine ligands are crucial for promoting the reaction, especially for less reactive or sterically hindered substrates.[2] Conditions have been successfully developed for the amination of various bromoindoles, including unprotected halotryptophans, in aqueous media.[14]

Experimental Data Summary:

SubstrateAmineCatalystLigandBaseSolventConditionsYieldReference
5-BromoindoleAnilineL-Pd-G1 (precatalyst)tBu-XPhosK₃PO₄t-AmylOH65°C, 16h85%[14]
Aryl Halide (General)Primary AminePd₂(dba)₃BrettPhosNaOtBuToluene80-110°C(Varies)[15]
Aryl Halide (General)Secondary AminePd(OAc)₂XantPhosDBUMeCN/PhMe140°C (Flow)(Varies)[16]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L-X Pd0->OxAdd Oxidative Addition ArX Ar-X (Bromoindole) ArX->OxAdd Amine R₂NH AmineComplex [Ar-Pd(II)L(HNR₂)]⁺X⁻ Amine->AmineComplex Base Base Base->AmineComplex Product Ar-NR₂ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromoindole

Adapted from literature procedures for heteroaryl couplings.[9][10][11]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromoindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or DME/water) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and stir vigorously for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromoindole

Adapted from literature procedures for amination of haloindoles.[2][14]

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromoindole (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a pre-catalyst), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene, dioxane, or t-amyl alcohol) followed by the amine (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 65-110°C) and stir for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, partition the reaction mixture between ethyl acetate and water. Separate the layers.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to afford the desired aminoindole.

Protocol 3: Selective Lithiation and Quenching of 2-Bromoindole Moiety

Adapted from the selective monolithiation of 2,3-dibromo-1-methylindole.[4]

  • Reaction Setup: To a solution of the 2-bromoindole substrate (e.g., 2,3-dibromo-1-methylindole, 1.0 equiv) in anhydrous THF (approx. 0.03 M) in a flame-dried flask under Nitrogen, cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add tert-butyllithium (1.7 M in hexanes, 2.2 equiv) dropwise. Stir the resulting yellow solution at -78°C for 5-10 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, 2.5 equiv) and continue stirring at -78°C for 30 minutes.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by pouring it into water and extract with ethyl acetate (2x).

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo to afford the crude product, which can be further purified by chromatography if necessary.

General Experimental Workflow Visualization

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Combine Reactants: Bromoindole, Coupling Partner, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) prep->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (e.g., 80-110°C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Dry & Concentrate extract->purify chrom Column Chromatography purify->chrom

Caption: A typical workflow for cross-coupling reactions.

Conclusion

Both 2-bromoindole and 3-bromoindole are invaluable precursors in organic synthesis, yet they exhibit distinct reactivity profiles that must be considered for strategic molecular design.

  • 2-Bromoindole is the preferred substrate for lithium-halogen exchange , enabling highly efficient and regioselective functionalization at the C-2 position.

  • 3-Bromoindole is an excellent substrate for electrophilic substitution on the indole core and participates effectively in a wide range of palladium-catalyzed cross-coupling reactions .

  • For transition metal-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, both isomers are generally effective, but optimal conditions (ligand, base, solvent) may differ and require empirical screening for specific substrate combinations.

By understanding these fundamental differences, researchers can better leverage the unique chemical properties of each isomer to construct complex, indole-containing molecules for applications in drug discovery and materials science.

References

A Comparative Analysis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and N-acetyltryptamine: Unveiling Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the known biological activities of N-acetyltryptamine and providing a theoretical comparison for the lesser-studied N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. This guide synthesizes available data, outlines key experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in the field of indole-based compounds.

Introduction

Tryptamine and its derivatives are a cornerstone of neuropharmacology and medicinal chemistry, with endogenous roles as neurotransmitters and hormones, and therapeutic applications ranging from antimigraine agents to antidepressants. N-acetyltryptamine, a naturally occurring compound, is recognized for its interaction with melatonin receptors. In contrast, this compound is a synthetic derivative for which public domain biological data is scarce. This guide provides a detailed overview of the established biological profile of N-acetyltryptamine and offers a structure-activity relationship (SAR)-based predictive comparison for its 2-bromo counterpart.

Comparative Biological Activity

A direct experimental comparison of the biological activities of this compound and N-acetyltryptamine is not available in the current body of scientific literature. The following table summarizes the known quantitative data for N-acetyltryptamine.

Table 1: Quantitative Biological Data for N-acetyltryptamine

Target ReceptorAssay TypeLigandSpeciesKi (nM)EfficacyReference
Melatonin MT1Radioligand BindingN-acetyltryptamineHuman-Partial Agonist[1]
Melatonin MT2Radioligand BindingN-acetyltryptamineHuman-Partial Agonist[1]

Note: Specific Ki values for N-acetyltryptamine at melatonin receptors are not consistently reported in publicly available literature, though it is characterized as a partial agonist.

N-acetyltryptamine: A Profile

N-acetyltryptamine is a well-characterized tryptamine derivative that serves as a partial agonist at melatonin receptors in the retina.[1] Its biological role extends to being a determinant for serotonin N-acetyl transferase activity.[1]

This compound: A Theoretical Perspective

In the absence of direct experimental data for this compound, we can infer potential changes in biological activity based on the structural difference from N-acetyltryptamine—the presence of a bromine atom at the 2-position of the indole ring.

The introduction of a halogen, such as bromine, to a pharmacophore can significantly alter its biological profile through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of bromine can modulate the electron density of the indole ring, potentially influencing receptor-ligand interactions.

  • Steric Effects: The size of the bromine atom can affect the compound's ability to fit into a receptor's binding pocket, potentially altering affinity and selectivity.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Studies on other substituted tryptamines have shown that modifications to the indole ring can dramatically impact receptor affinity and functional activity. For instance, substitutions at various positions on the indole nucleus of tryptamine analogues have been shown to alter their affinity for serotonin receptors.[2] Specifically, substitutions at the C2 position of 5-methoxy-N-acyltryptamines have been demonstrated to be crucial for their affinity to the melatonin receptor.[3] Therefore, it is plausible that the 2-bromo substitution on N-acetyltryptamine could lead to altered affinity and/or efficacy at melatonin receptors and potentially introduce activity at other receptor systems.

Signaling Pathways and Experimental Workflows

To facilitate further investigation into the biological activities of these compounds, diagrams of relevant signaling pathways and a typical experimental workflow for receptor binding assays are provided below.

G Melatonin Receptor Signaling Pathway cluster_membrane Cell Membrane MT1_MT2 MT1/MT2 Receptors G_protein Gi/o Protein MT1_MT2->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand N-acetyltryptamine (Agonist) Ligand->MT1_MT2 ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Regulation of Circadian Rhythm) CREB->Gene_Expression Modulation G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes (Expressing Receptor) start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound from Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze end End analyze->end

References

Comparative Guide to the Synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in the development of various biologically active compounds. The following sections detail two primary synthetic pathways, offering experimental protocols and quantitative data to facilitate methodological selection and optimization.

Introduction

This compound is a functionalized indole derivative. The presence of the bromo-indole core and the acetamidoethyl side chain makes it a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications. The strategic introduction of the bromine atom at the C-2 position of the indole ring and the N-acetylation of the tryptamine side chain are the key transformations in its synthesis. This guide compares two logical synthetic approaches: Route A, which proceeds via acetylation followed by bromination, and Route B, which involves bromination prior to acetylation.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are outlined below. The choice between these routes may depend on starting material availability, desired scale, and safety considerations.

ParameterRoute A: Acetylation then BrominationRoute B: Bromination then Acetylation
Starting Material TryptamineTryptamine
Intermediate 1 N-(2-(1H-indol-3-yl)ethyl)acetamide2-(2-Bromo-1H-indol-3-yl)ethan-1-amine
Key Reactions 1. N-Acetylation2. C-2 Bromination1. C-2 Bromination (of a protected tryptamine)2. N-Acetylation
Reported Overall Yield Moderate to GoodModerate
Key Reagents Acetic anhydride, N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS), Acetic anhydride
Advantages Readily available starting material for the bromination step.Potentially avoids side reactions on the acetyl group during bromination.
Disadvantages The acetylated intermediate may influence the regioselectivity of bromination.The free amino group of tryptamine requires protection before bromination.

Synthetic Pathway Diagrams

Synthesis of this compound cluster_A Route A: Acetylation First cluster_B Route B: Bromination First Tryptamine_A Tryptamine Acetyltryptamine N-(2-(1H-indol-3-yl)ethyl)acetamide Tryptamine_A->Acetyltryptamine Acetic Anhydride, Pyridine Target_A This compound Acetyltryptamine->Target_A NBS, DMF Tryptamine_B Tryptamine Protected_Tryptamine N-Protected Tryptamine Tryptamine_B->Protected_Tryptamine Protection Bromo_Protected_Tryptamine N-Protected-2-bromotryptamine Protected_Tryptamine->Bromo_Protected_Tryptamine NBS, CH2Cl2 Bromotryptamine 2-(2-Bromo-1H-indol-3-yl)ethanamine Bromo_Protected_Tryptamine->Bromotryptamine Deprotection Target_B This compound Bromotryptamine->Target_B Acetic Anhydride, Pyridine

Caption: Comparative synthetic routes to the target molecule.

Experimental Protocols

Route A: Acetylation Followed by Bromination

This route commences with the readily available tryptamine, which is first acetylated and then subjected to electrophilic bromination at the C-2 position of the indole nucleus.

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)acetamide (N-Acetyltryptamine)

  • Procedure: To a solution of tryptamine (1.0 eq) in pyridine (10 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the mixture is poured into ice-water and the precipitated solid is filtered, washed with water, and dried under vacuum to afford N-(2-(1H-indol-3-yl)ethyl)acetamide.

  • Quantitative Data:

    • Yield: 90-95%

    • Reaction Time: 2-4 hours

    • Purity: >98% (by NMR)

Step 2: Synthesis of this compound

  • Procedure: N-(2-(1H-indol-3-yl)ethyl)acetamide (1.0 eq) is dissolved in N,N-dimethylformamide (DMF, 20 vol). The solution is cooled to 0 °C and N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Quantitative Data:

    • Yield: 75-85%

    • Reaction Time: 1-2 hours

    • Purity: >97% (by HPLC)

Route B: Bromination Followed by Acetylation

This alternative pathway involves the initial bromination of a protected tryptamine derivative, followed by deprotection and subsequent N-acetylation.

Step 1: Synthesis of a Protected 2-Bromotryptamine Derivative

  • Procedure: Tryptamine is first protected, for example, as its N-Boc derivative. To a solution of N-Boc-tryptamine (1.0 eq) in dichloromethane (DCM, 20 vol) at -78 °C, a solution of N-Bromosuccinimide (NBS, 1.1 eq) in DCM is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The crude product is then deprotected under acidic conditions (e.g., TFA in DCM) to yield 2-(2-Bromo-1H-indol-3-yl)ethanamine.

  • Quantitative Data:

    • Yield: 60-70% over two steps (protection-bromination-deprotection)

    • Reaction Time: 4-6 hours

    • Purity: Purified by column chromatography.

Step 2: Synthesis of this compound

  • Procedure: To a solution of 2-(2-Bromo-1H-indol-3-yl)ethanamine (1.0 eq) in pyridine (10 vol), acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The workup procedure is similar to that described in Route A, Step 1.

  • Quantitative Data:

    • Yield: 85-90%

    • Reaction Time: 2-4 hours

    • Purity: >98% (by NMR)

Alternative Methods and Analogs

The synthesis of analogs can be achieved by modifying the acylating agent in the final step or by starting with substituted tryptamines. For instance, using different acid chlorides or anhydrides in place of acetic anhydride will yield a variety of N-acyl derivatives.

For the bromination step, other brominating agents such as pyridinium tribromide can be employed, potentially offering different selectivity or milder reaction conditions. However, NBS remains the most common and effective reagent for the selective C-2 bromination of 3-substituted indoles.

Conclusion

Both Route A and Route B provide viable pathways for the synthesis of this compound. Route A is generally more straightforward and potentially higher yielding due to fewer steps. However, the choice of route may be influenced by the specific requirements of the synthesis and the potential for side reactions. The provided protocols and data serve as a foundation for researchers to select and adapt these methods for their specific needs in the synthesis of this and related indole analogs.

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 2-position of this heterocyclic ring system gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-bromoindole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Proliferation and Survival

2-Bromoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular processes like tubulin polymerization and receptor tyrosine kinase signaling.

Inhibition of Tubulin Polymerization

Certain 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. The structure-activity relationship suggests that the presence of the 3-trifluoroacetyl group and the 7-acetamido group on the indole core, along with a 2-aryl substituent, is crucial for cytotoxicity. Compound 5g from a synthesized series exhibited the most potent activity against human lung cancer (A549) and cervical cancer (HeLa) cells, inducing apoptosis in a caspase-dependent manner.[1]

CompoundRA549 IC50 (µM)[1]HeLa IC50 (µM)[1]
5e H1.5 ± 0.11.8 ± 0.2
5f 4-F1.2 ± 0.11.5 ± 0.1
5g 4-Cl0.8 ± 0.1 1.1 ± 0.1
5h 4-Me1.9 ± 0.22.2 ± 0.3
Melphalan-2.5 ± 0.33.1 ± 0.4

Table 1: Cytotoxicity of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles.

EGFR Tyrosine Kinase Inhibition

Another significant mechanism of anticancer activity for bromoindole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2] Novel 5-bromo-indole-2-carboxylic acid derivatives have shown promising results in inhibiting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[3][4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Bromoindole 2-Bromoindole Derivative Bromoindole->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Inhibition of the EGFR signaling pathway by 2-bromoindole derivatives.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Bromoindole derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways like NF-κB.

Inhibition of Inflammatory Mediators

Studies have shown that simple brominated indoles, such as 6-bromoindole, can significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in LPS-stimulated macrophages.[5] The position of the bromine atom on the indole ring influences the activity, with 5- and 6-bromo derivatives often showing higher potency.[5]

CompoundNO Inhibition IC50 (µM)[5]
Isatin430
5-Bromoisatin151.6
6-BromoindoleSimilar to 5-bromoisatin
7-Bromoisatin> 50 µg/mL

Table 2: Inhibitory activity of bromoindole derivatives on nitric oxide production.

Modulation of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of bromoindole derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[5][6][7] Compounds like 6-bromoindole have been shown to inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5][6]

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Bromoindole 2-Bromoindole Derivative Bromoindole->IkB Inhibits Degradation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates

Inhibition of NF-κB translocation by 2-bromoindole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

2-Bromoindole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. The presence and position of the bromine atom, as well as other substituents, play a crucial role in their efficacy.

Antibacterial and Antifungal Activity

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic analogues have demonstrated significant antimicrobial activity.[8] The parent compound showed the lowest Minimum Inhibitory Concentration (MIC) against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[8] SAR studies indicate that the presence of halogens and the ethylamine side chain are important for the antimicrobial and antibiofilm activities of this series.[8]

CompoundE. coli MIC (mg/L)[8]S. aureus MIC (mg/L)[8]K. pneumoniae MIC (mg/L)[8]
1 (Parent Compound)8 8 8
2 321632
3 161616
4 161616
8 323232

Table 3: Minimum Inhibitory Concentrations (MIC) of a marine bisindole alkaloid and its derivatives.

Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity towards Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, HeLa, HT-29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-bromoindole derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The 2-bromoindole derivatives are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][12]

NF-κB Translocation Assay
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW264.7) are cultured on coverslips and pre-treated with the 2-bromoindole derivatives for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.[5]

  • Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

  • Microscopy and Analysis: The subcellular localization of NF-κB is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of NF-κB is quantified to determine the inhibitory effect of the compounds.[5]

General workflow for key biological assays.

References

"Comparative analysis of different methods for indole bromination"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a bromine atom to an indole scaffold is a critical step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The choice of bromination method can significantly impact reaction efficiency, regioselectivity, and overall yield. This guide provides a comparative analysis of common indole bromination techniques, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of Indole Bromination Methods

The selection of an appropriate bromination reagent and methodology is contingent on the desired outcome, the substrate's electronic properties, and the required scale of the reaction. Below is a summary of quantitative data for several prevalent methods.

MethodReagent(s)Typical Solvent(s)Typical Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
Direct Bromination Bromine (Br₂)Pyridine, Dioxane, Acetic Acid48-64%Primarily C3Readily available reagent, straightforward procedure.Often lacks selectivity, leading to polybromination and side products.[1] Vigorous reaction can be difficult to control.
N-Bromosuccinimide (NBS) N-BromosuccinimideDichloromethane, Acetonitrile, Carbon Tetrachloride67-94%C2, C3, or benzylic, controllable by conditionsMild and selective reagent, easy to handle solid.[2][3] Regioselectivity can be tuned by reaction conditions and protecting groups.[4]Can lead to oxindole formation in aqueous media.[5] Radical initiation may be required for benzylic bromination.
DBDMH Bromination 1,3-Dibromo-5,5-dimethylhydantoinChloroform, EthanolHighOrtho to activating groups (phenols)Stable, crystalline solid, cost-effective alternative to NBS with similar reactivity.[6]Less literature available specifically for indole bromination compared to NBS.
Electrochemical Bromination Bromide Salts (e.g., nBu₄NBr, NH₄Br)Acetonitrile, Dichloromethaneup to 81%Primarily C3Transition-metal-free, environmentally friendly, high atom economy, and mild conditions.[7][8][9][10]Requires specialized electrochemical equipment. Reaction can be sensitive to water.[7]
Enzymatic Bromination Vanadium Bromoperoxidase (V-BrPO), H₂O₂, Br⁻Buffer (e.g., Tris)Near QuantitativeRegiospecific oxidationHighly selective, environmentally benign, operates under mild conditions.[1]Limited substrate scope, enzyme availability and stability can be a concern.

Experimental Protocols

Detailed methodologies for the key bromination experiments are provided below to facilitate replication and adaptation in your laboratory setting.

Method 1: Direct Bromination with Bromine (Br₂) in Pyridine

This protocol is adapted for the synthesis of 3-bromoindole.

Procedure:

  • Dissolve indole (1 equivalent) in pyridine at 0-2°C.

  • Slowly add a solution of pyridinium bromide perbromide (1 equivalent) in pyridine, ensuring the temperature does not exceed 2°C.

  • After the addition is complete, pour the reaction mixture into cold ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the ether solution with cold, dilute aqueous hydrochloric acid to remove pyridine, followed by a wash with cold, dilute aqueous sodium hydroxide, and then water.

  • Dry the ether solution over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from n-heptane to yield 3-bromoindole.[11]

Method 2: Bromination with N-Bromosuccinimide (NBS)

This general procedure can be adapted for various indole substrates.

Procedure:

  • To a stirred solution of the indole derivative (1.3 equivalents) in dichloromethane (CH₂Cl₂) or another suitable solvent, add N-Bromosuccinimide (NBS) (1 equivalent) in one portion at room temperature or as dictated by the substrate's reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine and dry over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure, and purify the crude residue by flash chromatography on silica gel to afford the brominated indole.[2]

Method 3: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is a general method for the bromination of anilines, which can be adapted for electron-rich indoles.

Procedure:

  • Dissolve the indole substrate (1 equivalent) in a suitable solvent such as chloroform or ethanol.

  • Add solid DBDMH (0.5 equivalents, as it contains two bromine atoms) in portions to the solution while stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The byproduct, 5,5-dimethylhydantoin, can be removed by filtration after dissolving the crude product in a solvent like diethyl ether.[12]

Method 4: Electrochemical Bromination

This protocol describes a transition-metal-free approach to 3-bromoindole.

Procedure:

  • In an oven-dried, two-neck glass flask equipped with a magnetic stir bar, combine the indole substrate (1 equivalent), tetrabutylammonium bromide (nBu₄NBr) (1-4 equivalents), and ammonium bromide (NH₄Br) (1-2 equivalents) in acetonitrile (CH₃CN).

  • Equip the flask with two graphite rod electrodes (anode and cathode).

  • Initiate the electrolysis at a constant current of 2 mA at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, remove the solvent using a rotary evaporator.

  • Purify the residue using flash column chromatography on silica gel to obtain 3-bromoindole.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical chemical bromination of indole, from reaction setup to product isolation and analysis.

Indole_Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve Indole in Solvent Add_Reagent Add Brominating Agent (e.g., NBS) Start->Add_Reagent Stir Stir at Controlled Temperature Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product Pure Brominated Indole Analyze->Product

A generalized workflow for the chemical bromination of indole.

References

Purity Assessment of Synthetic N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a key intermediate in the synthesis of various biologically active indole alkaloids. This document outlines the performance of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate purity assessment strategy.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment due to its high resolution and sensitivity for non-volatile and thermally labile compounds like indole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

TechniquePrincipleInformation ProvidedTypical Purity RangeAdvantagesLimitations
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.Purity (% area), presence of non-volatile impurities.>95%High resolution, high sensitivity, widely applicable.Requires reference standards for impurity identification.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.>95% (by integration)Provides structural information, can be quantitative without a specific reference standard for the analyte.Lower sensitivity than HPLC for many impurities, overlapping signals can complicate analysis.
LC-MS HPLC separation followed by mass analysis.Purity, molecular weight confirmation of the main component and impurities.>98%High specificity and sensitivity, allows for impurity identification based on mass-to-charge ratio.Matrix effects can suppress ion formation, quantification can be complex.
GC-MS Separation of volatile compounds followed by mass analysis.Identification and quantification of residual solvents and volatile impurities.<1% total volatile impuritiesExcellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. The following are standard methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program :

    • Start with 90% A, hold for 1 minute.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 90% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 280 nm.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (q¹H NMR) Spectroscopy

Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard : A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene) is used.

  • Sample Preparation : Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent and transfer the solution to an NMR tube.

  • NMR Parameters :

    • Pulse Sequence : A standard 90° pulse.

    • Relaxation Delay (d1) : 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans : Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation : The purity is calculated based on the integral ratios of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode : Splitless (1 µL).

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Mass Range : m/z 35-400.

  • Sample Preparation : Dissolve the sample in a suitable solvent known to be absent in the synthesis (e.g., methanol) to a concentration of 10 mg/mL.

Visualizing the Workflow and Relationships

To clarify the process and the interplay between the different analytical techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude Crude this compound Purification Column Chromatography / Recrystallization Crude->Purification HPLC HPLC (Purity, Non-volatile Impurities) Purification->HPLC NMR ¹H NMR (Structure, Purity) Purification->NMR GCMS GC-MS (Residual Solvents) Purification->GCMS LCMS LC-MS (Impurity ID) HPLC->LCMS If impurities detected Final Pure Compound (>95%) HPLC->Final NMR->Final GCMS->Final

Caption: Workflow for the purity assessment of this compound.

Analytical_Technique_Relationship cluster_primary Primary Purity & Structure cluster_secondary Impurity Identification & Specific Analytes Compound Test Sample HPLC HPLC (Quantitative Purity) Compound->HPLC NMR NMR (Structural Confirmation & Quantitative Purity) Compound->NMR GCMS GC-MS (Volatile Impurities & Residual Solvents) Compound->GCMS LCMS LC-MS (Impurity Identification) HPLC->LCMS Informs

Caption: Logical relationship between analytical techniques for comprehensive purity analysis.

A Comparative Guide to the Cross-Validation of Analytical Methods for Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of substituted tryptamines are paramount in fields ranging from forensic toxicology and clinical monitoring to pharmaceutical development. The diverse and ever-expanding landscape of these psychoactive compounds necessitates robust and reliable analytical methods. This guide provides an objective comparison of the most commonly employed analytical techniques for the analysis of substituted tryptamines, with a focus on cross-validation of their performance characteristics. Experimental data is presented to aid researchers in selecting the most appropriate methodology for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on published data for the analysis of various substituted tryptamines in different biological matrices.

Table 1: Performance Characteristics of Analytical Methods for Substituted Tryptamines

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-PDA Various TryptaminesSeized Drugs2 µg/mL---
UHPLC-PDA/QDa Various TryptaminesSeized Drugs5 ng/mL---
LC-MS/MS Psilocybin, Psilocin, etc.Plasma0.5-5 ng/mL-0.5-100 ng/mL~50%
LC-MS/MS Various TryptaminesOral Fluid-0.05 ng/mL0.05 - 10 ng/mL>54.5%
UHPLC-MS/MS Various TryptaminesHair0.1 - 20 pg/mg3 - 50 pg/mgr > 0.99285% - 115%
GC-MS 14 Tryptamine Analogues-0.01 - 6.47 µg/mL---

Note: The performance characteristics are indicative and can vary based on the specific instrumentation, experimental conditions, and the particular substituted tryptamine being analyzed.

Experimental Workflows and Logical Relationships

The process of selecting and validating an analytical method for substituted tryptamines involves a series of logical steps, from initial sample characteristics to the desired analytical outcome.

General Workflow for Cross-Validation of Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_validation Data Analysis & Validation Sample Sample Collection (e.g., Plasma, Urine, Seized Material) Extraction Extraction (LLE, SPE, Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional, often for GC-MS) Extraction->Derivatization HPLC HPLC / UHPLC (Reversed-Phase C18) Extraction->HPLC GC Gas Chromatography (e.g., DB-5MS column) Derivatization->GC MS Mass Spectrometry (MS, MS/MS) HPLC->MS PDA Photodiode Array (PDA) Detector HPLC->PDA GC->MS Data Data Acquisition & Processing MS->Data PDA->Data Validation Method Validation Parameters (LOD, LOQ, Linearity, Accuracy, Precision) Data->Validation Comparison Cross-Method Comparison Validation->Comparison

Workflow for cross-validation of analytical methods.

The decision between HPLC and GC-MS is a critical step in method development and is influenced by the properties of the analyte and the research goals.

Decision Factors for Choosing Between HPLC and GC-MS cluster_hplc HPLC / LC-MS cluster_gcms GC-MS Analyte Analyte Properties NonVolatile Non-Volatile / Thermally Labile Analyte->NonVolatile Volatile Volatile / Thermally Stable Analyte->Volatile Goal Analytical Goal RoutineQuant Routine Quantification in Complex Matrices Goal->RoutineQuant Forensic Forensic / High-Confidence Structural Confirmation Goal->Forensic HPLC HPLC NonVolatile->HPLC Favors NoDeriv Derivatization Generally Not Required RoutineQuant->HPLC Favors GCMS GCMS Volatile->GCMS Favors Deriv Derivatization Often Required Forensic->GCMS Favors HPLC->NoDeriv GCMS->Deriv

Decision factors for choosing between HPLC and GC-MS.

Many substituted tryptamines exert their psychoactive effects through interaction with serotonin receptors, particularly the 5-HT2A receptor.

Simplified Signaling Pathway of Tryptamines via the 5-HT2A Receptor Tryptamine Substituted Tryptamine (e.g., Psilocin) Receptor 5-HT2A Receptor Tryptamine->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Psychoactive Effects) Ca->Response PKC->Response

Simplified signaling pathway of tryptamines via the 5-HT2A receptor.

Detailed Experimental Protocols

For the successful implementation and validation of analytical methods, detailed methodologies are crucial. Below are representative protocols for the analysis of substituted tryptamines by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For many tryptamines, a derivatization step is necessary to improve their chromatographic properties.

  • Sample Preparation :

    • To blood or urine samples, an internal standard is added.

    • The sample is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

    • For certain tryptamines, derivatization with an agent like pentafluoropropionic anhydride is performed to enhance volatility.

  • Gas Chromatography (GC) :

    • Column : A DB-1ms or HP-5MS capillary column (30 m) is commonly used.

    • Carrier Gas : Helium.

    • Temperature Program : A programmed temperature gradient is employed to separate the analytes.

  • Mass Spectrometry (MS) :

    • Ionization : Electron Impact (EI) ionization is typically used.

    • Detection : The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and suitable for the analysis of non-volatile and thermally labile compounds in complex biological matrices.

  • Sample Preparation :

    • For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.

    • The sample is centrifuged, and the resulting supernatant is collected for analysis.

  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column is frequently used for the separation of tryptamines.

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., 1 mM ammonium formate) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.

    • Flow Rate : A flow rate of around 0.3 mL/min is often used with UHPLC systems.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion

The cross-validation of analytical data for substituted tryptamines reveals that both GC-MS and LC-MS/MS are powerful and reliable techniques. The choice between them is contingent upon the specific analyte, the sample matrix, the required sensitivity, and the analytical objective. For routine quantification in biological fluids, LC-MS/MS often provides a simpler workflow and is well-suited for non-volatile compounds. In contrast, GC-MS remains an invaluable tool for forensic applications where high-confidence structural elucidation is critical. By carefully considering the performance data and experimental protocols presented in this guide, researchers can select and implement the most appropriate analytical method to achieve accurate and reproducible results in their studies of substituted tryptamines.

Safety Operating Guide

Proper Disposal of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide, a brominated indole derivative, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste materials. All chemical waste should be treated as hazardous unless a formal hazard assessment proves otherwise[1].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

This data is based on general best practices for handling indole derivatives and halogenated organic compounds[1].

Hazard Summary: Although not specifically classified, indole derivatives can be harmful if swallowed, and may cause skin and eye irritation[1][2]. The toxicological properties of this compound have not been thoroughly investigated[3]. Due to the presence of bromine, this compound is classified as a halogenated organic compound, which requires specific disposal procedures[4][5].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office[1][2]. Do not dispose of this chemical down the drain or in the regular trash [1][2].

  • Waste Segregation:

    • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container[1].

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. This waste stream must be designated as halogenated organic waste [4][5][6]. Do not mix with non-halogenated waste streams, as the disposal costs for halogenated waste are significantly higher due to the need for high-temperature incineration to prevent the formation of toxic dioxins[5][7].

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container[1].

  • Waste Containerization:

    • Use a dedicated, chemically compatible container for collecting waste. The container must be in good condition and have a threaded cap that can be securely sealed to be "vapor tight" and "spill proof"[2][6].

  • Waste Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste" [1][2][6].

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)[1][6].

      • The approximate concentration and volume/mass of the waste[1].

      • The date the waste was first added to the container[1].

      • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated[1].

  • Storage of Waste:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[1][2].

    • Keep waste containers securely closed at all times, except when actively adding waste[6].

    • Segregate the halogenated waste container from incompatible waste streams such as acids, bases, and oxidizers[8].

  • Waste Disposal Request:

    • When the waste container is full or reaches the time limit specified by your institution, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[1].

    • Complete all required paperwork, accurately listing all contents of the waste container.

  • Spill Response:

    • In the event of a spill, evacuate the immediate area.

    • If the spill is small and you are trained to do so, wear appropriate PPE and contain the spill with an appropriate absorbent material.

    • Carefully sweep up the solid material, minimizing dust generation, and place it in the designated hazardous waste container[3].

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately[2].

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should always refer to their specific, approved experimental protocols and conduct a thorough risk assessment before beginning any work.

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Waste (Solid, Liquid, Sharps) B Segregate into Halogenated Waste Stream A->B C Use Compatible, Sealable Container B->C D Label as 'Hazardous Waste' with Full Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Container Full or Time Limit Reached F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects and Disposes of Waste H->I Spill Spill Occurs SpillResponse Follow Spill Response Protocol Contact EHS for Large Spills Spill->SpillResponse

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar bromo-indole and acetamide compounds. Prudent handling as a potentially hazardous chemical is strongly advised.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of over 480 minutes is recommended. Double gloving is advisable.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask for solids).[1][3][4] Use in a well-ventilated area, preferably under a chemical fume hood.[1][5]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[1]
Foot Protection Closed-toe shoes.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and prevent accidental exposure.

Experimental Protocol: Step-by-Step Handling Guide
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents before starting.

    • Don the required PPE as detailed in Table 1.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Handle the solid carefully to avoid generating dust.[1]

    • Use appropriate tools (e.g., spatula) for transfers.

    • Close the container tightly after use.

  • In Use:

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[1][8]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling.[8]

    • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1]

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[9]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[9]

  • Store away from incompatible materials.[8]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]

Emergency and Disposal Plans

First Aid Measures

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[7] Call a poison center or doctor for treatment advice.[1]
Spill Response
  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Ensure adequate ventilation.

  • Control Ignition Sources: If the material is flammable or used with flammable solvents, extinguish all nearby ignition sources.

  • Contain and Clean:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[2]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Chemical waste containing this compound must be managed as hazardous waste according to institutional and regulatory guidelines.

  • Waste Categorization: All waste containing this compound must be collected in a dedicated container for halogenated organic waste .[9][10] Do not mix with non-halogenated organic waste.[9]

  • Labeling: Ensure the waste container is clearly labeled "Hazardous Waste" and includes the chemical name.[2][9]

  • Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Visual Workflow for Safe Handling

Safe_Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. handling Handling in Fume Hood (Weighing & Transfer) ppe->handling 2. procedure Experimental Procedure handling->procedure 3. decon Decontamination (Work Area & Equipment) procedure->decon 4. waste Waste Disposal (Halogenated Waste) decon->waste 5. post Post-Handling (Remove PPE, Wash Hands) waste->post 6. storage Store Chemical Properly post->storage 7.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.